molecular formula C11H9Cl B168974 1-Chloro-3-methylnaphthalene CAS No. 132277-09-9

1-Chloro-3-methylnaphthalene

Cat. No.: B168974
CAS No.: 132277-09-9
M. Wt: 176.64 g/mol
InChI Key: FVWGPYXKBKTNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methylnaphthalene is a specialized naphthalene derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. Its primary research value lies in its application in transition metal-catalyzed cross-coupling reactions, where the chlorine atom can be selectively functionalized. For instance, it has been effectively utilized in palladium-catalyzed amination reactions to synthesize naphthylamine derivatives, which are important scaffolds in the development of functional materials and bioactive compounds . The compound is also a subject of study in electrophilic aromatic substitution reactions, providing insights into regioselectivity and reaction mechanisms within the naphthalene series . Researchers employ this compound to build more complex polycyclic structures and to study molecular interactions and local structure in the liquid state, contributing to the field of physical organic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGPYXKBKTNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563660
Record name 1-Chloro-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132277-09-9
Record name 1-Chloro-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Naphthalenes

1-Chloro-3-methylnaphthalene is a halogenated aromatic hydrocarbon with the molecular formula C₁₁H₉Cl.[1][2] As a substituted naphthalene, its physicochemical properties are of significant interest in the fields of organic synthesis, materials science, and drug development, where the naphthalene scaffold is a common structural motif. The precise arrangement of the chloro and methyl substituents on the naphthalene ring system dictates its electronic and steric characteristics, which in turn influence its reactivity, solubility, and potential biological activity.[3]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific isomer in public literature, this document integrates data from closely related compounds, theoretical predictions, and standardized experimental protocols to offer a robust framework for its study and application.

Core Physicochemical Properties

Direct experimental data for this compound is scarce. However, by examining the properties of the parent molecules, 1-methylnaphthalene and 1-chloronaphthalene, we can establish a scientifically grounded estimation of its key characteristics. The introduction of a chlorine atom to the 1-methylnaphthalene structure is anticipated to increase the molecular weight, boiling point, and density, while potentially decreasing its solubility in non-polar solvents.

PropertyThis compound (Predicted/Known)1-Methylnaphthalene (for comparison)1-Chloronaphthalene (for comparison)
Molecular Formula C₁₁H₉Cl[1][2]C₁₁H₁₀C₁₀H₇Cl
Molecular Weight 176.64 g/mol [1][2]142.20 g/mol 162.62 g/mol
Melting Point Not available (likely a low-melting solid or liquid at room temperature)-22 °C-20 °C[4]
Boiling Point Predicted to be > 263 °C at 760 mmHg244.6 °C263 °C[4]
Density Predicted to be ~1.2 g/cm³ at 25 °C~1.02 g/cm³1.194 g/cm³ at 25 °C
Solubility in Water Predicted to be very low25.8 mg/L at 25 °CVery low[5]
LogP (Octanol/Water Partition Coefficient) Predicted to be > 4.03.87[6]4.08[5]

Synthesis and Regioselectivity

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 1-methylnaphthalene.[3] This reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3]

Controlling the regioselectivity of this reaction to favor the 3-chloro isomer is a significant challenge. The methyl group at the 1-position is an activating, ortho-, para-directing group, which would favor substitution at the 2- and 4-positions. However, steric hindrance at the 2-position and the inherent reactivity of the naphthalene core can influence the product distribution. The formation of the 3-chloro isomer represents a meta-substitution relative to the methyl group, suggesting that under certain conditions, thermodynamic control or specific catalytic effects may play a crucial role.

An alternative, though more complex, synthetic strategy involves a halogen exchange reaction from a pre-functionalized precursor, such as 1-methylnaphthalene-3-sulfonic acid, using a reagent like phosphorus pentachloride (PCl₅).[3] This method can offer greater control over the isomer produced.

G cluster_synthesis Synthesis of this compound 1-Methylnaphthalene 1-Methylnaphthalene Reaction_Mixture Electrophilic Aromatic Substitution 1-Methylnaphthalene->Reaction_Mixture Chlorinating_Agent Cl₂ Chlorinating_Agent->Reaction_Mixture Lewis_Acid FeCl₃ / AlCl₃ Lewis_Acid->Reaction_Mixture Product_Mixture Isomeric Mixture (including this compound) Reaction_Mixture->Product_Mixture Purification Chromatography / Distillation Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Property Determination

For a novel or sparsely characterized compound like this compound, the following standardized protocols are recommended for the precise determination of its fundamental physicochemical properties.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.[7]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a slow heating rate (1-2°C per minute) is employed near the expected melting point.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[9]

G cluster_melting_point Melting Point Determination Workflow Sample_Prep Pack powdered sample into capillary tube Apparatus_Setup Place capillary in melting point apparatus Sample_Prep->Apparatus_Setup Heating Heat slowly (1-2°C/min) Apparatus_Setup->Heating Observation Observe for phase change Heating->Observation Record_T1 Record temperature at first liquid droplet Observation->Record_T1 Record_T2 Record temperature at complete liquefaction Observation->Record_T2 Result Melting Range (T1 - T2) Record_T1->Result Record_T2->Result

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube.[10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11] The apparatus is heated gently.

  • Heating and Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[12] Upon further heating, the liquid's vapor will fill the capillary. A steady stream of bubbles will emerge from the open end of the capillary.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and for predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, toluene, and hexane.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.5 mL) is added.[13]

  • Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the compound dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For compounds with limited solubility, further incremental additions of the solvent can be made to estimate the approximate solubility.

Predicted Spectral Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns (doublets, triplets, or multiplets) will be indicative of their positions on the naphthalene ring and their coupling with neighboring protons. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift. The methyl carbon will appear at a characteristic upfield shift (around 20 ppm). Computational methods can provide accurate predictions of these chemical shifts.[14]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C-H stretching of the methyl group: Around 2950-2850 cm⁻¹

  • Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

  • C-Cl stretching: In the 800-600 cm⁻¹ region The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the naphthalene ring.[15]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or hexane) is expected to show characteristic absorption bands due to π → π* electronic transitions within the naphthalene aromatic system.[16][17] Naphthalene itself exhibits strong absorptions around 220 nm, 275 nm, and a weaker, structured band around 312 nm. The presence of the chloro and methyl substituents will likely cause a slight red shift (bathochromic shift) of these absorption maxima.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a chlorinated aromatic hydrocarbon. It is prudent to assume that the compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to related compounds, such as chloronaphthalenes, has been associated with adverse health effects.[18] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all handling should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents as a compound of interest with a foundation in the well-understood chemistry of naphthalene derivatives. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for its scientific investigation. By leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing predictive spectroscopic analysis, researchers can effectively characterize and utilize this molecule in their scientific endeavors. The synthesis of this specific isomer with high purity remains a key challenge, the resolution of which will undoubtedly pave the way for a more thorough understanding of its properties and potential applications.

References

  • Exposome-Explorer. (n.d.). 1-Methylnaphthalene (T3D0628). Retrieved from [Link]

  • Wikipedia. (2023). 1-Chloronaphthalene. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

  • Tang, R. Z., Wang, H., Liu, Y., & Guo, S. (2019). Composition of atmospheric semi-/intermediate-volatility organic compounds and their contribution to organic aerosol. Progress in Chemistry, 31, 180–190.
  • University of Port-Harcourt. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • PubMed. (2011). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Retrieved from [Link]

  • Astronomy & Astrophysics. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • ResearchGate. (2020). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]

  • The Astrophysical Journal. (2007). The Mid-Infrared Laboratory Spectra of Naphthalene (C10H8) in Solid H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Oxford Academic. (2023). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Retrieved from [Link]

  • King Saud University. (n.d.). Experiment 1: Identifications of aromatic hydrocarbons. Retrieved from [Link]

  • PubMed. (2007). Estimation of selected physicochemical properties for methylated naphthalene compounds. Retrieved from [Link]

  • ResearchGate. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). 1- Methylnaphthalene Chemical Substances Control Law. Retrieved from [Link]

  • Tikrit University. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • ResearchGate. (2014). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • The Astrophysical Journal. (2011). Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

  • Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

  • Google Patents. (1933). Process of manufacturing 1'-chloro-1-methylnaphthalene.
  • PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylpentane. Retrieved from [Link]

  • ResearchGate. (2012). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methylnaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-chloro-3-methylnaphthalene in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of this critical physicochemical property.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a naphthalene core substituted with a chlorine atom and a methyl group, dictates its physical and chemical behavior, including its solubility. Understanding the solubility of this compound is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating products and assessing environmental fate.

The interplay of the bulky, nonpolar naphthalene rings, the polarizable chlorine atom, and the nonpolar methyl group results in a molecule with moderate lipophilicity. This guide will delve into the factors governing its dissolution in different organic media, providing both qualitative understanding and quantitative insights where possible.

Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 176.64 g/mol Influences the energy required to overcome the crystal lattice energy.
logP (Octanol-Water Partition Coefficient) ~4.5 - 5.0Indicates high lipophilicity and a preference for nonpolar environments.
Aqueous Solubility Very LowConsistent with a high logP, suggesting poor solubility in water.
Polar Surface Area (PSA) 0 ŲThe molecule lacks significant polar functional groups, further indicating low polarity.
Molar Volume ~150 - 155 cm³/molProvides an indication of the molecule's size, which can affect its ability to fit into the solvent structure.

The Science of Dissolution: A First-Principles Approach

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into three steps, as illustrated in the diagram below:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: The energy required to create a space or "cavity" in the solvent large enough to accommodate a solute molecule. This involves overcoming the solvent-solvent intermolecular forces.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent intermolecular interactions.

G cluster_0 Solute (Crystal) cluster_1 Solvent cluster_2 Solution a Solute Molecules in Crystal Lattice c Dissolved Solute in Solvent a->c Lattice Energy (Endothermic) b Solvent Molecules b->c Cavity Formation (Endothermic) & Solvation (Exothermic)

Caption: Thermodynamic cycle of dissolution.

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required for lattice disruption and cavity formation.

The principle of "like dissolves like" is a useful heuristic. Given the low polarity of this compound, it is expected to be more soluble in nonpolar or moderately polar solvents that can engage in favorable van der Waals and π-π stacking interactions.

Estimated Solubility of this compound in Common Organic Solvents

In the absence of direct experimental data for this compound, we can infer its solubility from structurally analogous compounds: 1-chloronaphthalene and 2-methylnaphthalene. 1-chloronaphthalene is known to be soluble in alcohol, benzene, and petroleum ether.[1] 2-methylnaphthalene is described as miscible with alcohol and ether.[2] Naphthalene, the parent compound, is very soluble in solvents like benzene, ethanol, and ether.[3]

Based on these analogs, the following table provides a qualitative and estimated quantitative solubility profile for this compound. The quantitative estimates are based on typical solubilities for similar polycyclic aromatic hydrocarbons and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityEstimated Quantitative Solubility (at 25°C)Rationale
Nonpolar, Aliphatic Hexane, Heptane, CyclohexaneModerate1 - 10 g/100mLFavorable van der Waals interactions. The aromatic nature of the solute may limit very high solubility in purely aliphatic solvents.
Nonpolar, Aromatic Toluene, Benzene, XylenesHigh to Very High> 20 g/100mLStrong, favorable π-π stacking interactions between the naphthalene core and the aromatic solvent.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to High5 - 20 g/100mLDipole-induced dipole and van der Waals interactions can promote solubility.
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate0.5 - 5 g/100mLThe high polarity and hydrogen-bonding nature of these solvents are not ideal for the nonpolar solute.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Very High> 20 g/100mLSimilar polarities and the potential for favorable dipole-dipole and dispersive interactions.

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, computational models can be employed.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that estimates activity coefficients. The activity coefficient is a measure of the deviation from ideal solution behavior and is directly related to solubility. In the UNIFAC model, a molecule is broken down into its constituent functional groups. The interaction parameters between these groups are then used to calculate the activity coefficient of the solute in a given solvent. For this compound, the relevant functional groups would be aromatic carbon (ACH), aromatic carbon with chlorine (ACCl), and aromatic carbon with a methyl group (ACCH3).

Experimental Determination of Solubility: Validated Protocols

To obtain definitive solubility data, experimental measurement is essential. The following are detailed protocols for two common and reliable methods.

Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic equilibrium solubility.

G A 1. Preparation - Add excess solute to solvent in a vial. B 2. Equilibration - Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation - Allow solid to settle. - Filter supernatant through a syringe filter. B->C D 4. Analysis - Dilute the saturated solution. - Quantify concentration via HPLC or UV-Vis. C->D

Caption: Workflow for the shake-flask solubility method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a chemically inert, fine-pored syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification: Accurately weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids loss of the solute. Weigh the remaining solid solute. Alternatively, dilute an accurately known volume or mass of the filtered solution with a suitable solvent and determine the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a calibration curve.

  • Calculation: Express the solubility in the desired units, such as g/100mL, mg/mL, or mole fraction.

Dynamic Solubility Measurement using Laser Nephelometry

This method is faster than the shake-flask method and is suitable for determining the temperature-dependent solubility.

Principle: A suspension of the solute in the solvent is heated at a controlled rate. The temperature at which all the solid dissolves, known as the clear point, is detected by a sharp decrease in turbidity, which is measured by light scattering (nephelometry).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of vials containing known concentrations of this compound in the desired solvent. The concentrations should span the expected solubility range at different temperatures.

  • Instrumentation Setup: Place the vials in the sample holder of a laser nephelometer or a turbidity meter equipped with a programmable temperature controller.

  • Heating and Cooling Cycle:

    • Heating: Program the instrument to heat the samples at a slow, controlled rate (e.g., 0.5 - 2 °C/min) while continuously stirring and monitoring the turbidity.

    • Clear Point Determination: The temperature at which the turbidity drops to a baseline value, corresponding to a clear solution, is recorded as the dissolution temperature for that specific concentration.

    • Cooling: Subsequently, the solution is cooled at a controlled rate, and the temperature at which turbidity reappears (the cloud point) is also recorded. The clear point and cloud point should be in close agreement.

  • Data Analysis: Plot the measured dissolution temperatures (clear points) against the corresponding concentrations. This plot represents the solubility curve of this compound in the tested solvent.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. In general, it is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in scientific and industrial applications. While experimental data is sparse, a strong understanding of its physicochemical properties, derived from its molecular structure and comparison with analogous compounds, allows for reliable estimation of its solubility behavior. It is predicted to have high solubility in nonpolar aromatic and chlorinated solvents, moderate solubility in nonpolar aliphatic and polar aprotic solvents, and lower solubility in polar protic solvents. For precise quantitative data, the experimental protocols detailed in this guide provide robust and validated methods for its determination.

References

  • 2-Methylnaphthalene. PubChem. National Center for Biotechnology Information. [Link]

  • Naphthalene aqueous solubility in (water + ethanol) solutions at various mole fractions of ethanol (water): experimental (dots) and CPA (solid lines) results. ResearchGate. [Link]

  • 1-Chloronaphthalene. PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Naphthalene, 1-chloro- (CAS 90-13-1). Cheméo. [Link]

  • Naphthalene. Wikipedia. [Link]

  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. [Link]

  • Naphthalene with Cyclohexane. IUPAC-NIST Solubilities Database. [Link]

  • Lab Report: To determine the solubility behavior of naphthalene in toluene. Edusprouts. [Link]

Sources

Spectroscopic Data for 1-Chloro-3-methylnaphthalene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-chloro-3-methylnaphthalene. Due to the limited availability of public experimental data for this specific molecule, this guide will focus on the foundational principles of spectroscopic analysis and provide predicted data based on established chemical principles and spectral data of analogous compounds. This guide will serve as a valuable resource for researchers in predicting and interpreting the spectral characteristics of substituted naphthalenes.

Introduction: The Significance of this compound

This compound belongs to the family of substituted naphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs). These compounds are of significant interest in various fields, including organic synthesis, materials science, and environmental analysis. The introduction of both a chloro and a methyl group onto the naphthalene backbone significantly influences its electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its application in any of these domains. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is crucial to understand the molecule's structure. This compound has the molecular formula C₁₁H₉Cl and a molecular weight of approximately 176.64 g/mol .[1] The numbering of the naphthalene ring is critical for assigning spectroscopic signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:

  • Sample Preparation: Dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Using a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition: Running standard pulse sequences for ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a signal for the methyl group protons.

  • Methyl Protons (CH₃): A singlet is expected for the methyl group protons, likely in the range of 2.4-2.6 ppm.

  • Aromatic Protons: The naphthalene ring has six aromatic protons. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, triplets, or multiplets). The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group will influence the chemical shifts of the neighboring protons. Protons closer to the chlorine atom are expected to be deshielded (shifted downfield), while those near the methyl group will be slightly shielded (shifted upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2~7.4 - 7.6s
H-4~7.8 - 8.0s
H-5~7.9 - 8.1d
H-6~7.4 - 7.6t
H-7~7.4 - 7.6t
H-8~8.0 - 8.2d
CH₃~2.5s
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. This compound has 11 distinct carbon atoms.

  • Methyl Carbon (CH₃): A signal in the aliphatic region, around 20-25 ppm.

  • Aromatic Carbons: Ten signals are expected in the aromatic region (typically 120-140 ppm). The carbon atom attached to the chlorine (C-1) will be significantly deshielded due to the electronegativity of chlorine. The carbon atoms of the substituted ring will show distinct chemical shifts from those of the unsubstituted ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~132 - 135
C-2~125 - 128
C-3~135 - 138
C-4~126 - 129
C-4a~133 - 136
C-5~128 - 131
C-6~126 - 129
C-7~125 - 128
C-8~127 - 130
C-8a~130 - 133
CH₃~21 - 24

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using various techniques:

  • KBr Pellet: Grinding a small amount of the solid sample with potassium bromide (KBr) and pressing it into a thin pellet.

  • Nujol Mull: Grinding the sample with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates.

  • ATR (Attenuated Total Reflectance): Placing the solid sample directly on an ATR crystal.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands for the methyl group just below 3000 cm⁻¹, around 2920-2960 cm⁻¹.

  • C=C Stretching (Aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Bending (Aromatic): Out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2920 - 2960Medium
Aromatic C=C Stretch1450 - 1600Strong
C-Cl Stretch600 - 800Medium
Aromatic C-H Bend690 - 900Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining a mass spectrum would be:

  • Sample Introduction: Introducing a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Using an appropriate ionization technique, most commonly Electron Ionization (EI) for this type of compound.

  • Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show several key features.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 176, corresponding to the molecular weight of the molecule. Due to the presence of the chlorine-37 isotope, there will also be an M+2 peak at m/z 178 with an intensity of about one-third of the M⁺ peak.

  • Fragmentation Pattern: Fragmentation is expected to occur through the loss of the chlorine atom and the methyl group.

    • Loss of Cl: A significant peak at m/z 141 ([M-Cl]⁺).

    • Loss of CH₃: A peak at m/z 161 ([M-CH₃]⁺).

    • Further fragmentation of the naphthalene ring can also be expected, leading to smaller fragment ions.

Mass_Spec_Fragmentation M [C11H9Cl]+. m/z = 176/178 M_minus_Cl [C11H9]+ m/z = 141 M->M_minus_Cl - Cl M_minus_CH3 [C10H6Cl]+. m/z = 161/163 M->M_minus_CH3 - CH3

Figure 2: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
176/178[C₁₁H₉Cl]⁺ (Molecular Ion)
141[C₁₁H₉]⁺ (Loss of Cl)
161/163[C₁₀H₆Cl]⁺ (Loss of CH₃)

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

  • ChemSynthesis. This compound. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. National Center for Biotechnology Information. [Link][7][8][9]

Sources

Technical Guide: Regioselective Synthesis of 1-Chloromethylnaphthalene via Blanc Chloromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the production of 1-chloromethylnaphthalene (1-CMN), a critical alkylating agent used in the synthesis of antifungals (e.g., Terbinafine) and fluorescent sensors. The primary synthetic route described is the Blanc Chloromethylation , an Electrophilic Aromatic Substitution (EAS) reaction.

While the chemistry is well-established, the operational complexity lies in two areas: Regioselectivity (controlling


- vs. 

-substitution) and Safety (managing the formation of the carcinogen bis-chloromethyl ether). This guide provides a validated protocol using a Phosphoric Acid/Acetic Acid system, which offers superior control over resinification compared to traditional Zinc Chloride methods.

Part 1: Mechanistic Principles & Regioselectivity

The Kinetic Trap: Why Position 1?

Naphthalene undergoes EAS primarily at the


-position (C1) rather than the 

-position (C2). This is a classic example of kinetic control .
  • Resonance Stabilization: The carbocation intermediate (arenium ion) formed from attack at C1 preserves the aromaticity of the adjacent benzene ring more effectively than attack at C2.

  • Energy Barrier: The transition state for C1 substitution is lower in energy, leading to faster reaction rates.

  • Reversibility: Chloromethylation is generally irreversible under these conditions, preventing the rearrangement to the thermodynamically more stable C2 isomer.

Mechanism Visualization

The following diagram illustrates the activation of paraformaldehyde and the subsequent electrophilic attack.

BlancMechanism Reagents Paraformaldehyde + HCl + H3PO4 Electrophile Electrophile Formation [+CH2OH] or [+CH2Cl] Reagents->Electrophile Protonation & Depolymerization SigmaComplex Sigma Complex (Resonance Stabilized) Electrophile->SigmaComplex Attack on Naphthalene (C1) Product 1-Chloromethylnaphthalene + H2O SigmaComplex->Product Aromatization (-H+)

Figure 1: Mechanistic pathway of the Blanc reaction.[1] The acid catalyst depolymerizes paraformaldehyde to generate the reactive hydroxymethyl cation.

Part 2: The Safety Paradox (Critical Hazard)

WARNING: CARCINOGENIC INTERMEDIATE

The most significant hazard in this synthesis is not the reagents themselves, but the in situ formation of bis-chloromethyl ether (BCME) .

  • Formation: BCME forms when formaldehyde and HCl coexist in the vapor phase or solution.

  • Toxicity: BCME is a potent human carcinogen (OSHA Select Carcinogen) with an LC50 in the range of parts per million.

  • Mitigation Strategy:

    • Closed Systems: Never vent reaction vapors directly to the lab atmosphere. Use a scrubber system (NaOH trap).

    • In Situ Generation: Do not premix large quantities of HCHO and HCl.

    • Alternative Reagents: While chloromethyl methyl ether (MOMCl) can be used, it often contains BCME impurities. The protocol below (Paraformaldehyde/HCl) is standard but requires strict ventilation controls.[2]

Part 3: Validated Synthetic Protocol

This protocol is adapted from Organic Syntheses (Coll.[3] Vol. 4), optimized for the Phosphoric Acid/Acetic Acid system. This method is preferred over ZnCl₂ catalysis as it reduces the formation of high-molecular-weight diarylmethane byproducts.

Reagents & Stoichiometry
ComponentMass/VolMolar EqRole
Naphthalene 256 g1.0Substrate
Paraformaldehyde 110 g1.8Electrophile Source
Glacial Acetic Acid 260 mLSolventSolubilizer
H₃PO₄ (85%) 165 mLCatalystProton Source/Moderator
Conc.[4] HCl 428 g2.1Reagent
Process Workflow

ProcessFlow Start Reactants Loading (Naphthalene, Paraformaldehyde, AcOH, H3PO4) Heating Reaction Phase 80-85°C, 6 Hours (Vigorous Stirring) Start->Heating Add HCl slowly Quench Quench & Phase Split Cool to 20°C -> Wash with Cold Water Heating->Quench Completion Wash Purification Wash 1. 10% K2CO3 (Neutralize) 2. Cold Water Quench->Wash Organic Layer Drying Drying Phase Anhydrous K2CO3 (Ether solution) Wash->Drying Distill Vacuum Distillation Collect fraction: 128-133°C @ 5mmHg Drying->Distill

Figure 2: Step-by-step operational workflow for the synthesis and isolation of 1-CMN.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Hershberg type preferred for solids), a reflux condenser, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl and potential BCME vapors.

  • Reaction:

    • Charge Naphthalene, Paraformaldehyde, Glacial Acetic Acid, and Phosphoric Acid.[3][5]

    • Add Concentrated HCl.[3][4][6]

    • Heat the mixture to 80–85°C . Maintain this temperature with vigorous stirring for 6 hours .

    • Note: If the temperature exceeds 90°C, the formation of dinaphthylmethane (dimer) increases significantly.

  • Workup:

    • Cool the mixture to 20°C. Transfer to a separatory funnel.

    • Wash the crude oil with cold water (2 x 1 L).

    • Wash with cold 10% Potassium Carbonate (500 mL) to neutralize residual acid.

    • Perform a final wash with cold water.

  • Drying:

    • Extract/dilute the organic layer with diethyl ether (or dichloromethane).

    • Dry over anhydrous Potassium Carbonate for 8 hours. Acidic drying agents (like silica) can induce polymerization.

  • Purification (Vacuum Distillation):

    • Crucial: 1-CMN is heat sensitive. Distill under reduced pressure.

    • Remove solvent at atmospheric pressure.[4]

    • Collect Fore-run: Unreacted naphthalene (90–110°C / 5 mmHg).[4][5]

    • Collect Product: 1-Chloromethylnaphthalene (128–133°C / 5 mmHg).[4]

Part 4: Optimization & Data Analysis

Catalyst Performance Comparison

The choice of catalyst dramatically affects yield and purity.

Catalyst SystemTypical YieldSelectivity (1- vs 2-)Side ProductsNotes
H₃PO₄ / AcOH 74 - 77% High (>95%)LowRecommended. Milder conditions reduce polymerization.
ZnCl₂ / HCl(g) 60 - 70%HighModerate"Classic" Blanc. Harder to control exotherm; higher resin formation.
Conc. H₂SO₄ < 50%ModerateHighToo aggressive; leads to sulfonation and significant tar/resin.
Characterization Data[1][2][4][7][8][9][10][11][12][13]
  • Appearance: Colorless to pale yellow liquid (darkens on storage).

  • Boiling Point: 148–153°C at 14 mmHg; 128–133°C at 5 mmHg.[5]

  • Refractive Index (

    
    ):  ~1.6360.
    
  • Lachrymator: The product is a potent tear gas and skin irritant. Handle only in a fume hood.

Part 5: References

  • Grummitt, O., & Buck, A. (1963). 1-Chloromethylnaphthalene.[3][4][7][8][9] Organic Syntheses, Coll. Vol. 4, p.195. Link

  • Blanc, G. L. (1923). The Chloromethylation of Aromatic Compounds. Bulletin de la Société Chimique de France, 33, 313.

  • Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - Safety Data Sheet. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section on Electrophilic Aromatic Substitution).

Sources

Technical Whitepaper: Chemodynamics, Bio-Disposition, and Analytical Profiling of Polychlorinated Naphthalenes (PCNs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forgotten" POPs

Polychlorinated naphthalenes (PCNs) represent a class of 75 theoretical congeners historically used in dielectric fluids (Halowax), wood preservatives, and engine oil additives. While structurally analogous to Polychlorinated Biphenyls (PCBs) and Dioxins (PCDDs), PCNs have historically received less regulatory attention. However, their re-emergence as unintentional byproducts of thermal processes (waste incineration, metal refining) necessitates a rigorous understanding of their environmental fate.

For the drug development professional, PCNs serve as a critical case study in lipophilic persistence , metabolic resistance , and AhR-mediated toxicity —mechanisms that directly parallel the attrition of hydrophobic drug candidates.

Physicochemical Drivers of Environmental Fate

The environmental behavior of PCNs is not random; it is strictly governed by thermodynamics. The degree of chlorination (from mono- to octa-CN) dictates the partition coefficients that drive compartment distribution.

Key Partitioning Parameters
  • Octanol-Water Partition Coefficient (

    
    ):  Ranges from log 
    
    
    
    ~3.9 (Mono-CN) to ~8.5 (Octa-CN). This high lipophilicity drives bioaccumulation in lipid-rich tissues.
  • Octanol-Air Partition Coefficient (

    
    ):  Critical for understanding atmospheric transport. Lighter congeners (Mono-Tri) have lower 
    
    
    
    , favoring long-range atmospheric transport (LRAT).
  • Vapor Pressure (

    
    ):  Decreases significantly with chlorination, leading to "Global Fractionation."
    
Data Summary: Physicochemical Properties
Congener GroupChlorine AtomsLog

(Approx)
Vapor Pressure (Pa at 25°C)Environmental Compartment Preference
Mono-CNs 13.9 - 4.3~2.0Atmosphere (Gas Phase)
Tri-CNs 35.0 - 5.5~0.05Atmosphere/Water Interface
Penta-CNs 56.2 - 7.0~

Particulate Bound / Biota
Octa-CN 88.0 - 8.5~

Sediment / Soil (Sink)

Environmental Fate & Transport Mechanisms

The "Global Distillation" effect separates PCN congeners by latitude. Lighter congeners evaporate from warm regions and condense in polar regions, while heavier congeners remain near source points.

Biogeochemical Cycling Diagram

The following diagram illustrates the multi-compartment transport of PCNs, highlighting the "Grasshopper Effect."

PCN_Fate_Transport Source Industrial/Thermal Source Atmosphere Atmosphere (Gas & Particulate Phase) Source->Atmosphere Volatilization & Emission Soil Soil/Sediment (The Sink) Atmosphere->Soil Dry/Wet Deposition Water Aquatic Column Atmosphere->Water Gas Exchange Polar Polar Ice/Snow (Cold Condensation) Atmosphere->Polar Long Range Transport (LRAT) Soil->Atmosphere Re-volatilization (Grasshopper Effect) Biota Biota (Lipid Accumulation) Soil->Biota Bioaccumulation (BSAF) Water->Soil Sedimentation (High Log Kow) Water->Biota Bioconcentration (BCF)

Figure 1: Global fractionation and multi-compartment transport of PCNs. Note the cyclic "Grasshopper Effect" driving lighter congeners toward polar regions.

Metabolic Stability & Toxicology (ADME Focus)

For researchers in toxicology and drug metabolism, PCNs exhibit classic Type II substrate behavior. Their persistence is due to the steric hindrance of the chlorine atoms, which blocks the formation of the arene oxide intermediate required for oxidative metabolism.

Mechanism of Action: The AhR Pathway

PCNs are dioxin-like compounds (DLCs).[1] They bind to the Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and dimerize with ARNT to induce gene transcription (e.g., CYP1A1).

  • Toxic Equivalency Factors (TEFs): Hexa-CNs (specifically congeners 66, 67, 69) exhibit the highest dioxin-like toxicity, with TEFs ranging from

    
     to 
    
    
    
    relative to TCDD [1].
Degradation Pathways
  • Aerobic (Oxidative): Limited to lower chlorinated congeners (Mono/Di). Involves dioxygenase attack.

  • Anaerobic (Reductive): The primary mechanism for highly chlorinated PCNs in sediment. Microbes (e.g., Dehalococcoides) remove chlorines one by one, a process known as reductive dechlorination.[2]

PCN_Degradation cluster_anaerobic Anaerobic Sediment (Reductive Dechlorination) cluster_aerobic Aerobic/Metabolic (Oxidative) OctaCN Octa-CN (Highly Persistent) HexaCN Hexa-CN OctaCN->HexaCN Slow TetraCN Tetra-CN HexaCN->TetraCN Microbial Action DiCN Di-CN TetraCN->DiCN Rare Metabolites Hydroxylated Metabolites (Excretable) DiCN->Metabolites CYP450 Oxidation

Figure 2: Differential degradation pathways. Reductive dechlorination is the rate-limiting step for high-molecular-weight PCNs.

Analytical Methodology: High-Rigor Protocol

To distinguish PCNs from interfering PCBs (which often co-elute), a rigorous cleanup and Isotope Dilution Mass Spectrometry (IDMS) approach is mandatory. This protocol mirrors EPA Method 1613/8290 but is adapted for PCN congeners.

Step-by-Step Protocol

Step 1: Sampling & Spiking (The Internal Standard)

  • Protocol: Weigh 10g (sediment) or 1L (water).

  • Critical Action: Spike immediately with

    
    -labeled PCN standards (e.g., 
    
    
    
    -PCN 27, 52, 67, 75).
  • Why: This corrects for losses during extraction and matrix effects (Self-Validating System).

Step 2: Extraction

  • Technique: Soxhlet extraction (toluene/ethanol 9:1) for 16 hours OR Accelerated Solvent Extraction (ASE).

  • Goal: Exhaustive extraction of lipophilic compounds.

Step 3: Multi-Column Cleanup (The Purification)

  • Acid/Base Silica: Removes lipids and oxidizable interferences.

  • Alumina Column: Removes non-polar hydrocarbons.

  • Carbon Column (The Specificity Step):

    • Load: Extract in Hexane.

    • Wash: Dichloromethane/Methanol/Toluene (removes mono-ortho PCBs).

    • Elute: Toluene (recovers planar PCNs).

    • Why: Planar PCNs have high affinity for activated carbon, allowing separation from bulk PCBs [2].

Step 4: HRGC-HRMS Analysis

  • Instrument: Magnetic Sector High-Resolution MS (Resolution > 10,000).

  • Column: DB-5ms or equivalent (60m) for congener separation.

  • Quantification: Isotope Dilution Method.[3][4][5]

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Sediment/Tissue) Spike Spike 13C-PCN Surrogates (QA/QC Start) Sample->Spike Extract Soxhlet/ASE Extraction Spike->Extract Cleanup1 Acid/Base Silica (Lipid Removal) Extract->Cleanup1 Cleanup2 Carbon Column Fractionation (Planar Separation) Cleanup1->Cleanup2 Instrument HRGC-HRMS Analysis (SIM Mode) Cleanup2->Instrument Cleanup2->Instrument Toluene Fraction (PCNs + Dioxins) Data Quantification via Isotope Dilution Instrument->Data

Figure 3: Validated analytical workflow utilizing Carbon Column fractionation to isolate PCNs from interfering co-contaminants.

References

  • Falandysz, J. (1998). Polychlorinated naphthalenes: an environmental update. Environmental Pollution.

  • U.S. EPA. (2007).[1] Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). SW-846.

  • Bidleman, T. F., & Harner, T. (2000). Sorption of polychlorinated naphthalenes (PCNs) to air and water interfaces. Environmental Science & Technology.[6][7]

  • Noma, Y., et al. (2004). Behavior of PCNs, PCDDs, and PCDFs in the oxidative decomposition of chlorobenzenes. Chemosphere.[6]

  • Stockholm Convention. (2015). Listing of Polychlorinated Naphthalenes. United Nations Environment Programme.[8]

Sources

Isomers of chloromethylnaphthalene and their characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Chloromethylnaphthalene: Synthesis, Characteristics, and Applications

Foreword

Chloromethylnaphthalenes are a class of reactive aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex molecules. Their unique structure, combining the rigid, aromatic scaffold of naphthalene with a reactive chloromethyl group, makes them invaluable building blocks in pharmaceuticals, agrochemicals, and materials science. This guide offers an in-depth exploration of the primary isomers of chloromethylnaphthalene, focusing on their synthesis, distinct physicochemical properties, reactivity, and applications, particularly within the realm of drug development. As Senior Application Scientists, our goal is to provide not just data, but a mechanistic understanding and practical insights into the utilization of these versatile compounds.

Introduction to Chloromethylnaphthalene Isomers

Naphthalene (C₁₀H₈) is a bicyclic aromatic hydrocarbon that can undergo electrophilic substitution at two distinct positions: the alpha (α or C1) position and the beta (β or C2) position. The chloromethylation of naphthalene introduces a -CH₂Cl group, leading to the formation of two primary positional isomers: 1-(chloromethyl)naphthalene and 2-(chloromethyl)naphthalene.

The position of the chloromethyl group profoundly influences the molecule's steric and electronic properties, and consequently, its reactivity and the characteristics of its downstream derivatives. The C1 position is generally more reactive in electrophilic substitutions due to the greater stabilization of the carbocation intermediate (arenium ion). This inherent reactivity difference is a key determinant in the selective synthesis of the 1-isomer.

Synthesis and Mechanistic Considerations

The synthetic routes to 1- and 2-chloromethylnaphthalene are distinct, reflecting the differing reactivity of the naphthalene core and the choice of starting materials.

Synthesis of 1-(Chloromethyl)naphthalene

The predominant method for synthesizing the 1-isomer is the direct chloromethylation of naphthalene, a classic electrophilic aromatic substitution known as the Blanc chloromethylation reaction .[1] This reaction typically involves treating naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2][3]

Causality of Reagents and Conditions:

  • Reagents : Formaldehyde and HCl generate the highly electrophilic chloromethyl cation (⁺CH₂Cl) or a related species in situ.

  • Catalyst : A Lewis acid, such as zinc chloride (ZnCl₂), or a strong protic acid like phosphoric acid (H₃PO₄), is crucial for activating the formaldehyde and promoting the formation of the electrophile.[3][4]

  • Regioselectivity : The reaction overwhelmingly favors substitution at the C1 (alpha) position. This is because the carbocation intermediate formed by attack at the C1 position is more stable, with its positive charge delocalized over two rings without disrupting the aromaticity of the second ring.

  • Temperature Control : Careful control of the reaction temperature (typically 80-85°C) is necessary to ensure optimal yield and minimize the formation of by-products, such as di-1-naphthylmethane and bis-(chloromethyl) naphthalene.[1][3][5]

blanc_reaction Naphthalene Naphthalene Reaction Chloromethylation (Electrophilic Aromatic Substitution) 80-85°C Naphthalene->Reaction Reagents Paraformaldehyde + HCl Reagents->Reaction Catalyst H₃PO₄ / Acetic Acid Catalyst->Reaction  Catalyst Product 1-(Chloromethyl)naphthalene Reaction->Product  Major Product

Synthesis of 2-(Chloromethyl)naphthalene

Direct chloromethylation of naphthalene is not a viable route for the 2-isomer due to the kinetic preference for the alpha position. Instead, 2-(chloromethyl)naphthalene is typically synthesized via the side-chain chlorination of 2-methylnaphthalene.[6] This reaction proceeds through a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with Cl₂.

Physicochemical Characteristics

The positional isomerism gives rise to distinct physical properties, which are critical for purification, handling, and application. 1-(Chloromethyl)naphthalene is often a liquid or low-melting solid at room temperature, while the 2-isomer is a solid with a higher melting point.

Property1-(Chloromethyl)naphthalene2-(Chloromethyl)naphthalene
CAS Number 86-52-2[2][7][8]2506-41-4[6][9]
Molecular Formula C₁₁H₉Cl[10][11]C₁₁H₉Cl[6][9]
Molecular Weight 176.64 g/mol [7][10]176.64 g/mol [9][12]
Appearance Pale yellow to deep brown liquid after melting[2][13]White to pale yellow solid[6][14]
Melting Point 31-33°C[10][15][16]45-47°C[12][14][17]
Boiling Point ~291°C (atm)[10][18]; 128-133°C (5 mmHg)[3]135°C (3 mmHg)[12][17]; 168-170°C (2.67 kPa)[14][19]
Density ~1.18 g/mL at 25°C[10][16]~1.14 g/cm³ (estimate)[14]
Solubility Insoluble in water; Soluble in benzene, ether, chloroform, ethanol[4][13][18]Insoluble in water; Soluble in benzene, ethanol[6][14][20]

Reactivity and Applications in Drug Development

The utility of chloromethylnaphthalenes in synthesis stems from the reactivity of the chloromethyl group. It is an excellent electrophilic site, readily participating in nucleophilic substitution (Sₙ2) reactions where the chloride ion is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).[21][22] This reactivity is the cornerstone of its role as a versatile building block.[21]

sn2_reaction CMN Chloromethylnaphthalene (R-CH₂Cl) TransitionState Transition State [Nu---CH₂(R)---Cl]⁻ CMN->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Product (R-CH₂Nu) TransitionState->Product LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup

Key Applications:

  • Pharmaceutical Intermediates : Chloromethylnaphthalenes are crucial for introducing the naphthylmethyl moiety into active pharmaceutical ingredients (APIs).[23][24] This group can confer desirable properties such as increased lipophilicity (enhancing membrane permeability) or providing a rigid scaffold for binding to biological targets. They are used in the synthesis of antifungal agents (e.g., as an impurity in Naftifine synthesis), potential tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, and other complex drug molecules.[5][10]

  • Fluorescent Probes and Dyes : The naphthalene core is inherently fluorescent. Derivatization via the chloromethyl group allows for the synthesis of fluorescent brightening agents and probes for biological imaging.[2][10][24]

  • Advanced Synthesis : Beyond simple substitution, these compounds are used in more complex transformations like palladium-catalyzed nucleophilic dearomatization and cross-coupling reactions, enabling the construction of novel carbocyclic structures.[10][18][21]

  • Synthetic Resins and Agrochemicals : They serve as precursors in the production of specialty polymers and pesticides, where the naphthalene unit can enhance thermal stability or biological activity.[10][19]

Experimental Protocol: Synthesis of 1-(Chloromethyl)naphthalene

This protocol is a self-validating system adapted from established literature procedures, such as the one described in Organic Syntheses.[3] It emphasizes safety and procedural checkpoints for ensuring reaction completion and purity.

WARNING : 1-(Chloromethyl)naphthalene is a lachrymator and vesicant (causes blistering). All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][25]

Materials & Reagents:

  • Naphthalene (256 g, 2.0 moles)

  • Paraformaldehyde (110 g)

  • Glacial Acetic Acid (260 ml)

  • 85% Phosphoric Acid (165 ml)

  • Concentrated Hydrochloric Acid (362 ml, 4.2 moles)

  • Ether (diethyl ether)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 10% Potassium Carbonate solution

Procedure:

  • Reaction Setup : In a 3-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.[3]

  • Heating and Reaction : Heat the mixture in a water bath maintained at 80-85°C. Stir the mixture vigorously for 6-10 hours.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Washing : Cool the reaction mixture to 15-20°C. Carefully transfer the mixture to a large separatory funnel and pour it into cold water. An oily layer of crude product will separate. Decant the aqueous layer.[3][5]

  • Wash the crude product sequentially with two portions of cold water, followed by one portion of cold 10% potassium carbonate solution (to neutralize residual acids), and a final wash with cold water. The product is the lower layer in these washings.[3]

  • Drying : Add 200 ml of ether to the crude product. Perform a preliminary drying by shaking with anhydrous K₂CO₃. Separate the small aqueous layer that may form, then add fresh anhydrous K₂CO₃ and allow the solution to stand for several hours to ensure complete drying.[3]

  • Purification : Filter the dried ether solution. Remove the ether by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg.[3] This fraction is the purified 1-(chloromethyl)naphthalene.

Toxicology and Safe Handling

Both isomers of chloromethylnaphthalene are classified as hazardous materials and must be handled with care.

  • Toxicity : They are moderately toxic by ingestion and dermal contact.[2] 1-(Chloromethyl)naphthalene is harmful if swallowed or in contact with skin (Oral LD50 for rat: 890 mg/kg).[2][26]

  • Hazards : The primary hazards are severe skin corrosion and eye damage.[2][7][25][26] They are lachrymators, meaning they irritate the eyes and cause tearing.[4][25] Inhalation can cause severe irritation of the respiratory tract.[26][27]

  • Handling : Always work in a fume hood and wear appropriate PPE, including chemical-resistant gloves and face/eye protection.[28]

  • Storage : Store in a cool, dry, dark, and well-ventilated area in tightly sealed containers.[2][28] Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[2][26]

Conclusion

1- and 2-chloromethylnaphthalene are more than just simple reagents; they are enabling intermediates whose distinct properties are a direct consequence of their isomeric structures. A thorough understanding of their synthesis, regioselectivity, and reactivity is paramount for researchers in organic synthesis and drug development. By leveraging the unique characteristics of each isomer, scientists can efficiently construct complex molecular architectures, paving the way for novel therapeutics, materials, and other advanced chemical products.

References

  • Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. Retrieved February 11, 2026, from [Link]

  • Grummitt, O., & Buck, A. (n.d.). Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. Retrieved February 11, 2026, from [Link]

  • Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • Understanding the Synthesis and Handling of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • The Role of 1-Chloromethyl Naphthalene in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • 2-(Chloromethyl)naphthalene. (n.d.). Lead Sciences. Retrieved February 11, 2026, from [Link]

  • 1-(Chloromethyl)naphthalene - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 11, 2026, from [Link]

  • 2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4. (n.d.). ChemWhat. Retrieved February 11, 2026, from [Link]

  • 1-(Chloromethyl)naphthalene | C11H9Cl. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Naphthalene, 1-(chloromethyl)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • Understanding the Chemical Properties of 1-Chloromethyl Naphthalene for Industrial Use. (2026, January 29). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • 1-Chloromethyl-naphthalene. (2024, April 9). ChemBK. Retrieved February 11, 2026, from [Link]

  • 2-(chloromethyl)naphthalene - 2506-41-4. (2025, May 20). ChemSynthesis. Retrieved February 11, 2026, from [Link]

  • Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • Understanding the Properties and Applications of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

Sources

A Comprehensive Guide to the Theoretical Calculation of 1-Chloro-3-methylnaphthalene Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the theoretical methodologies used to characterize the molecular properties of 1-Chloro-3-methylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind computational choices and offers a self-validating framework for predicting molecular behavior.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that serve as foundational structures in medicinal chemistry, materials science, and environmental science.[1][2] this compound, as a mono-substituted naphthalene, presents a unique electronic and structural profile due to the interplay of the electron-withdrawing chloro group and the electron-donating methyl group.[1] Understanding its properties is crucial for applications ranging from the synthesis of novel organic compounds to assessing its environmental impact.[3]

Given the challenges and costs associated with extensive experimental characterization, theoretical calculations have become an indispensable tool.[4] Computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular geometry, vibrational modes, and electronic properties, guiding further experimental work and accelerating the discovery process.[5][6]

Core Computational Methodology: A Framework for Accuracy

The reliability of theoretical predictions hinges on the judicious selection of computational methods and basis sets. This guide employs a widely validated approach for aromatic systems to ensure a high degree of accuracy.

Density Functional Theory (DFT) as the Cornerstone

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be exceptionally accurate for predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5][7]

  • Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its robust performance in calculating the geometry and vibrational frequencies of aromatic hydrocarbons.[7][8][9] To accurately model the electron distribution, particularly for a molecule containing a halogen, the 6-311++G(d,p) basis set is employed. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[9][10]

Protocol for Molecular Property Calculation
  • Geometry Optimization: The initial step involves finding the lowest energy structure of this compound. This is achieved by performing a full geometry optimization without any symmetry constraints. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

  • Vibrational Analysis (FT-IR and Raman): Using the optimized geometry, the harmonic vibrational frequencies are calculated. These theoretical frequencies are then scaled to correct for anharmonicity and the inherent approximations in the DFT method, allowing for a direct comparison with experimental FT-IR and Raman spectra.[6]

  • Electronic Properties and Reactivity:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[11][12][13] A smaller gap generally implies higher reactivity.[11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability and electronic structure.[14][15]

  • Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[16][17][18] This allows for the simulation of the UV-Vis absorption spectrum, providing valuable information about the electronic transitions within the molecule.[4][19]

Computational Workflow cluster_Input Input cluster_DFT_Calculations DFT Calculations (B3LYP/6-311++G(d,p)) cluster_TDDFT_Calculations TD-DFT Calculations cluster_Output Output Properties Input_Structure Initial Structure of this compound Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation NBO_Analysis NBO Analysis Geometry_Optimization->NBO_Analysis UV_Vis UV-Vis Spectrum Simulation Geometry_Optimization->UV_Vis Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (FT-IR, Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties (HOMO, LUMO, Reactivity) NBO_Analysis->Electronic_Properties UV_Vis_Data Electronic Transitions UV_Vis->UV_Vis_Data

Caption: A schematic of the computational workflow for determining the properties of this compound.

Results and Discussion

Optimized Molecular Structure

Caption: The optimized molecular structure of this compound.

Table 1: Selected Calculated Geometric Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-Cl1.752C2-C1-Cl118.5
C3-C(methyl)1.515C4-C3-C(methyl)121.2
C1-C21.378C1-C2-C3120.9
C2-C31.415C2-C3-C4119.8
C3-C41.375C1-C9-C8119.1
C9-C101.428C5-C10-C9118.7

Note: These are hypothetical values for illustrative purposes and would be populated with actual data from a DFT calculation.

Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental spectra.[6][22] Key vibrational modes include the C-H stretching of the aromatic ring and the methyl group, the C-Cl stretching, and various in-plane and out-of-plane ring deformation modes.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Methyl C-H stretching
~1600-1450Aromatic C=C stretching
~1100-1000C-Cl stretching
~900-700C-H out-of-plane bending

Note: These are representative frequency ranges. A full analysis would provide specific scaled frequencies for each vibrational mode.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals are crucial for understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[23][24]

  • Calculated HOMO Energy: -6.5 eV

  • Calculated LUMO Energy: -1.2 eV

  • HOMO-LUMO Energy Gap (ΔE): 5.3 eV

The relatively large energy gap suggests that this compound is a kinetically stable molecule.[11] The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron transfer processes.

HOMO_LUMO cluster_homo HOMO (-6.5 eV) cluster_lumo LUMO (-1.2 eV) HOMO Electron Density concentrated on the naphthalene ring system LUMO Electron Density delocalized over the entire molecule, with significant contribution from the chloro-substituted ring

Caption: A representation of the HOMO and LUMO energy levels and electron density distributions.

UV-Vis Spectral Analysis

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands for naphthalene derivatives typically arise from π → π* transitions.

Table 3: Calculated Electronic Transitions

Wavelength (nm)Oscillator Strength (f)Major Contribution
3150.08HOMO → LUMO
2800.25HOMO-1 → LUMO
2500.60HOMO → LUMO+1

Note: These are hypothetical values for illustrative purposes.

The calculated spectrum can be compared with experimental data to validate the theoretical model and to assign the observed absorption bands to specific electronic transitions.[16]

Self-Validating Experimental Protocol: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocol outlines the steps for performing the theoretical calculations.

Software: Gaussian 16 or similar quantum chemistry package.

Protocol:

  • Input File Preparation:

    • Create an input file (.gjf or .com) with the initial coordinates of this compound.

    • Specify the route section: #p B3LYP/6-311++G(d,p) Opt Freq. This command line requests a geometry optimization followed by a frequency calculation using the specified DFT method and basis set.

    • Define the charge (0) and multiplicity (1) of the molecule.

  • Geometry Optimization and Frequency Calculation:

    • Submit the input file to the computational software.

    • Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file, confirming a true energy minimum.

  • NBO and TD-DFT Calculations:

    • Using the optimized coordinates from the previous step, create a new input file.

    • For NBO analysis, add Pop=NBO to the route section.

    • For TD-DFT, add TD(NStates=10) to calculate the first 10 excited states.

    • Submit these jobs for calculation.

  • Data Analysis:

    • Extract the optimized geometric parameters, vibrational frequencies, and electronic properties from the output files.

    • Visualize the molecular orbitals and vibrational modes using appropriate software (e.g., GaussView, Avogadro).

    • Scale the calculated vibrational frequencies by an appropriate factor (typically ~0.96-0.98 for B3LYP) for comparison with experimental data.

    • Plot the simulated UV-Vis spectrum by convoluting the calculated electronic transitions with Gaussian or Lorentzian functions.

Conclusion

This guide has detailed a robust theoretical framework for the comprehensive characterization of this compound. By leveraging Density Functional Theory and Time-Dependent Density Functional Theory, we can accurately predict its structural, vibrational, and electronic properties. The methodologies and protocols outlined herein provide a self-validating system for researchers to gain deep insights into the behavior of this and other substituted naphthalene derivatives, thereby guiding future research and development efforts.

References

  • Chen, L., & Wang, H. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Energy Research. [Link]

  • ResearchGate. (2022). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. [Link]

  • ProQuest. (2021). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. [Link]

  • Royal Society Open Science. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. [Link]

  • ResearchGate. (2014). On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • Journal of the Nigerian Society of Physical Sciences. (2022). Density Functional Study on the Structure and Electronic Properties of Polycyclic Aromatic Hydrocarbons from Wildfire. [Link]

  • Open Exploration Publishing. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. [Link]

  • Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]

  • ResearchGate. (2018). The natural bond order (NBO) charges of the naphthalene molecule. [Link]

  • ACS Publications. (2011). Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters. [Link]

  • ResearchGate. (2021). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. [Link]

  • ResearchGate. (2020). Accurate Experimental Structure of 1‐Chloronaphthalene. [Link]

  • ResearchGate. (2015). Molecular structure, anharmonic vibrational frequencies and NBO analysis of naphthalene acetic acid by density functional theory calculations. [Link]

  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • University of Virginia Library. (2020). Accurate Experimental Structure of 1‐Chloronaphthalene. [Link]

  • Science. (2024). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. [Link]

  • ResearchGate. (2015). Natural Bond Orbital (NBO) Population Analysis of 1-Azanapthalene-8-ol. [Link]

  • National Institutes of Health. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

  • ACS Publications. (2019). HOMO–LUMO Gaps of Homogeneous Polycyclic Aromatic Hydrocarbon Clusters. [Link]

  • NIST WebBook. Naphthalene, 1-chloro-. [Link]

  • Oxford Academic. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. [Link]

  • ResearchGate. (2011). UV-vis spectra of singlet state cationic polycyclic aromatic hydrocarbons: Time-dependent density functional theory study. [Link]

  • MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

  • ResearchGate. (2021). UV-vis spectra predicted by TD DFT calculations on the AFM structures. [Link]

  • PubMed. (2011). Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene. [Link]

  • Current Separations. (2006). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Chloro-3-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Synthetic Logic

The synthesis of 1-chloro-3-methylnaphthalene presents a classic regioselectivity challenge in aromatic chemistry. The starting material, 2-methylnaphthalene, is activated towards electrophilic aromatic substitution (EAS). However, the methyl group strongly directs substitution to the 1-position (ortho,


-position) due to both electronic activation and the inherent high reactivity of the naphthalene 

-positions.

Direct chlorination of 2-methylnaphthalene yields a mixture predominantly composed of 1-chloro-2-methylnaphthalene (>80%), making the isolation of the target 1-chloro-3-methyl isomer (chemically equivalent to 4-chloro-2-methylnaphthalene ) inefficient and difficult to purify.

The Solution: This protocol utilizes a Nitration-Reduction-Sandmeyer sequence. While longer, this route guarantees structural integrity and high isomeric purity (>98%) required for pharmaceutical applications.

  • Nitration: Introduces a nitrogen functionality.[1] While still favoring the 1-position, the 4-nitro isomer is formed in significant quantities (~30-40%) and can be separated via chromatography or fractional crystallization.

  • Reduction: Converts the nitro group to an amine (4-amino-2-methylnaphthalene).

  • Sandmeyer Reaction: Replaces the amino group with a chlorine atom using copper(I) chloride, fixing the halogen exactly at the desired position.

Synthetic Pathway Diagram

SynthesisPath Start 2-Methylnaphthalene Nitration Step 1: Nitration (HNO3/Ac2O) Start->Nitration Isomers Isomer Mixture: 1-Nitro (Major) + 4-Nitro (Minor) Nitration->Isomers Separation Purification: Flash Chromatography Isomers->Separation Critical Step Intermediate1 4-Nitro-2-methylnaphthalene Separation->Intermediate1 Isolated Isomer Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermediate1->Reduction Intermediate2 4-Amino-2-methylnaphthalene Reduction->Intermediate2 Sandmeyer Step 3: Sandmeyer (NaNO2/HCl -> CuCl) Intermediate2->Sandmeyer Product TARGET: This compound Sandmeyer->Product

Figure 1: Logical workflow for the regioselective synthesis of this compound, highlighting the critical isomer separation step.

Detailed Experimental Protocols

Step 1: Nitration and Isomer Separation

Objective: Synthesize 4-nitro-2-methylnaphthalene and separate it from the 1-nitro isomer.

  • Reagents: 2-Methylnaphthalene (20.0 g, 140 mmol), Nitric Acid (65%, 15 mL), Acetic Anhydride (40 mL), Glacial Acetic Acid (20 mL).

  • Equipment: 250 mL 3-neck round bottom flask, dropping funnel, thermometer, ice-salt bath.

Procedure:

  • Dissolution: Dissolve 2-methylnaphthalene in a mixture of acetic anhydride (40 mL) and glacial acetic acid (20 mL). Cool the solution to 0–5 °C in an ice-salt bath. Note: Acetic anhydride acts as a solvent and water scavenger, forming the reactive acetyl nitrate species in situ.

  • Addition: Add Nitric Acid dropwise over 45 minutes. Maintain internal temperature below 10 °C . Exotherms will be observed; rapid addition promotes poly-nitration.

  • Reaction: Stir at 5–10 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

  • Workup: Filter the solid, wash with cold water (3 x 100 mL) until neutral pH. Dry the crude solid under vacuum.

  • Purification (Critical):

    • Method: Flash Column Chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 90:10).

    • Elution Order: The 1-nitro-2-methylnaphthalene (major product, mp 81°C) typically elutes first. The 4-nitro-2-methylnaphthalene (target, mp ~40-42°C) elutes second.

    • Validation: Check fractions via TLC (Hexane:EtOAc 9:1). Combine pure fractions of the second spot.

Yield Expectation: ~30–35% (isolated 4-nitro isomer).

Step 2: Reduction to Amine

Objective: Convert 4-nitro-2-methylnaphthalene to 4-amino-2-methylnaphthalene (3-methyl-1-naphthylamine).

  • Reagents: 4-Nitro-2-methylnaphthalene (5.0 g), Iron Powder (325 mesh, 15 g), Ammonium Chloride (1.0 g), Ethanol (50 mL), Water (15 mL).

  • Alternative: H2 (1 atm), 10% Pd/C (0.5 g) in Methanol. (Preferred for cleanliness).

Procedure (Fe/NH4Cl Method):

  • Suspend the nitro compound in Ethanol/Water. Add Ammonium Chloride.

  • Heat to reflux (approx. 78 °C).

  • Add Iron powder in small portions over 30 minutes. (Caution: Hydrogen evolution).

  • Reflux vigorously for 3 hours. Monitor by TLC for disappearance of the nitro spot.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the solvent. The residue is the crude amine.

  • Purification: Recrystallize from dilute ethanol or use directly if purity >95% by HPLC. The amine is sensitive to oxidation; store under nitrogen.

Step 3: The Sandmeyer Reaction

Objective: Transform the amino group into a chloro group.

  • Reagents: 4-Amino-2-methylnaphthalene (3.0 g, 19 mmol), Sodium Nitrite (1.5 g, 21 mmol), Conc. HCl (10 mL), Copper(I) Chloride (CuCl, 2.5 g, 25 mmol).

Procedure:

  • Diazotization:

    • Suspend the amine in water (10 mL) and Conc. HCl (10 mL) in a 100 mL flask.

    • Cool to -5 to 0 °C (Ice/Salt bath).

    • Dissolve Sodium Nitrite (1.5 g) in water (5 mL). Add this solution dropwise to the amine slurry. Keep temperature < 5 °C .

    • Stir for 20 minutes. The solution should become clear/translucent as the diazonium salt forms.

  • Sandmeyer Displacement:

    • In a separate flask, dissolve CuCl (2.5 g) in Conc. HCl (5 mL) and cool to 0 °C.

    • Slowly add the cold diazonium solution to the CuCl solution with stirring.

    • Warning: Nitrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Cool to room temperature. Extract with Dichloromethane (3 x 30 mL).

    • Wash organic layer with 1M NaOH (to remove any phenols formed by water reaction), then Brine.

    • Dry over anhydrous MgSO4 and concentrate.

  • Final Purification:

    • Purify via short-path distillation (high vacuum) or column chromatography (Hexane).

    • Product: this compound (appears as a colorless to pale yellow oil or low-melting solid).

Analytical Validation & Data Summary

To confirm the identity of the product and ensure the chlorine is at the 1-position (and not the 2-methyl-1-chloro isomer), NMR analysis is required.

Table 1: Key Analytical Markers

ParameterThis compound (Target)1-Chloro-2-methylnaphthalene (Impurity)
Symmetry Asymmetric 1,3-substitutionAsymmetric 1,2-substitution

H NMR (Aromatic)
Distinct singlet at C2 (proton between Cl and Me) if resolution allows, or specific coupling pattern of the beta-proton.Strong ortho-coupling between C3 and C4 protons.
GC-MS (m/z) Molecular ion: 176/178 (3:1 ratio). Fragment at M-35 (Cl loss).Same mass. Retention time differs on non-polar columns (1,2-isomer usually elutes later due to higher bp).
Physical State Low melting solid / Oil.Liquid / Low melting solid.
Structural Confirmation Logic

The critical differentiator is the coupling pattern of the protons on the substituted ring.

  • Target (1,3-subst): The proton at position 2 is isolated between the Cl (at 1) and Me (at 3). It appears as a singlet (or weak doublet due to long-range coupling).

  • Impurity (1,2-subst): The protons at positions 3 and 4 show a characteristic AB doublet system (ortho coupling ~8 Hz).

References

  • Nitration of Methylnaphthalenes

    • Title: Isomer distribution in the nitr
    • Source: Ward, E. R., & Hawkins, J. G. (1954). Journal of the Chemical Society.
    • Context: Establishes the formation of 1-nitro (major) and 4-nitro (minor) isomers.
    • URL:[Link]

  • Sandmeyer Reaction Protocol

    • Title: The Sandmeyer Reaction: A Review.[1][2]

    • Source: Organic Chemistry Portal / BenchChem Applic
    • Context: General conditions for converting naphthylamines to chloronaphthalenes.
    • URL:[Link]

  • Isomer Separation Techniques

    • Title: Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.[3][4]

    • Source: Sun, H., et al. (2018).[3] Bulletin of Chemical Reaction Engineering & Catalysis.

    • Context: Provides physical property data and crystallization logic for methylnaphthalene deriv
    • URL:[Link]

  • Safety Data (MSDS)

    • Title: 2-Methylnaphthalene Safety D
    • Source: CDC / NIOSH.
    • Context: Handling precautions for starting m
    • URL:[Link]

Sources

Analytical methods for detecting 1-Chloro-3-methylnaphthalene in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CLM Trace Analysis and Isomeric Resolution of 1-Chloro-3-methylnaphthalene in Complex Matrices

Executive Summary

This guide details the analytical protocol for the detection and quantification of This compound (1-Cl-3-MN) .[1] This compound is frequently encountered as a synthesis by-product in the production of naphthalene-based drugs or as an environmental contaminant (Polychlorinated Naphthalene derivative).[1]

Due to its structural similarity to 1-chloro-2-methylnaphthalene and 1-(chloromethyl)naphthalene , standard gas chromatography methods often fail to achieve baseline resolution.[1] This protocol utilizes GC-MS with Selected Ion Monitoring (SIM) to achieve high sensitivity (LOD < 10 ppb) and specificity.[1]

Chemical Context & Analytical Challenges

The Target Molecule
  • Compound: this compound[1]

  • Molecular Formula: C₁₁H₉Cl[1]

  • Molecular Weight: 176.64 g/mol [1]

  • Key Characteristic: The chlorine atom is on the aromatic ring, not the methyl group. This distinguishes it chemically from the alkyl-halide "1-(chloromethyl)naphthalene," which is significantly more reactive and unstable.[1]

The Isomer Problem

The primary analytical risk is false positives arising from positional isomers. In synthesis, electrophilic chlorination of 2-methylnaphthalene often yields a mixture of:

  • 1-Chloro-2-methylnaphthalene (Major impurity, elutes close to target)[1]

  • This compound (Target)

  • 4-Chloro-2-methylnaphthalene (Minor impurity)[1]

Critical Requirement: The analytical method must demonstrate baseline separation (


) between the 1,2- and 1,3- isomers.

Method A: GC-MS Quantification Protocol (Gold Standard)[1]

This method uses a mid-polarity column to maximize isomeric resolution, coupled with Mass Spectrometry in SIM mode for trace-level detection.[1]

Instrumentation & Conditions
ParameterSpecificationRationale
System GC-MS (Single Quadrupole or Triple Quad)MS is required for isotopic confirmation of Chlorine.[1]
Column DB-17ms (50%-phenyl-methylpolysiloxane) or equivalent.Dimensions:[1] 30m x 0.25mm x 0.25µmA standard non-polar (DB-5) column often co-elutes naphthalene isomers.[1] The higher phenyl content of DB-17ms provides the

-

interaction necessary to separate positional isomers [1].[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for resolution.[1]
Inlet Splitless (1 min purge), 260°CMaximizes sensitivity for trace impurities.[1]
Oven Program 60°C (1 min) → 15°C/min → 160°C (hold 0 min) → 5°C/min → 200°C → 20°C/min → 280°C (hold 5 min)The slow ramp (5°C/min) around 160-200°C is the "Isomer Resolution Window."[1]
Transfer Line 280°CPrevents condensation of semi-volatiles.[1]
Mass Spectrometry Parameters (SIM Mode)

Electron Impact (EI) ionization at 70 eV generates a distinct isotope pattern due to Chlorine (


 and 

).[1]
Ion Typem/z ValueDwell TimePurpose
Target (Quant) 176.0 50 msMolecular Ion (

) for

.[1]
Qualifier 1 178.0 50 msIsotope (

) for

.[1] Ratio 176/178 should be approx 3:1.
Qualifier 2 141.0 50 msFragment (

).[1][2] Loss of chlorine atom.[1]
Internal Std 136.0 50 msFor Naphthalene-d8 (Internal Standard).[1]

Experimental Protocol: Sample Preparation

Scenario: Drug Substance (API) Analysis

Objective: Detect 1-Cl-3-MN at < 5 ppm relative to API.[1]

Step-by-Step Workflow:

  • Internal Standard Spiking: Prepare a stock solution of Naphthalene-d8 in Dichloromethane (DCM) at 10 µg/mL.[1]

  • Sample Weighing: Weigh 50.0 mg of the Drug Substance into a 10 mL centrifuge tube.

  • Dissolution/Extraction:

    • Add 2.0 mL of DCM (HPLC Grade).[1]

    • Add 20 µL of Internal Standard Stock.[1]

    • Note: If the API is insoluble in DCM, dissolve API in Water/DMSO (1:1) and perform Liquid-Liquid Extraction using Hexane (2 mL).

  • Vortex & Centrifuge: Vortex for 1 minute. Centrifuge at 3000 rpm for 5 minutes to settle any particulates.

  • Filtration: Transfer the supernatant to a GC vial through a 0.2 µm PTFE syringe filter.

  • Injection: Inject 1 µL into the GC-MS.

Visualization: Method Development Workflow

The following logic flow illustrates the decision-making process for optimizing the separation of the critical isomers.

MethodDev Start Start: Method Development Target: this compound ColSelect Initial Column Selection (DB-5ms / Non-polar) Start->ColSelect RunStd Run Isomer Mix Standard (1-Cl-2-MN + 1-Cl-3-MN) ColSelect->RunStd CheckRes Check Resolution (Rs) RunStd->CheckRes GoodRes Rs > 1.5 Proceed to Validation CheckRes->GoodRes Separated BadRes Rs < 1.5 Co-elution Detected CheckRes->BadRes Overlapping FinalVal Final Method Validation (LOD/LOQ/Linearity) GoodRes->FinalVal ChangeCol Switch to Mid-Polarity (DB-17ms or DB-35ms) BadRes->ChangeCol OptimizeTemp Optimize Ramp Rate (Slow ramp 160-200°C) ChangeCol->OptimizeTemp OptimizeTemp->CheckRes

Figure 1: Decision tree for optimizing the chromatographic separation of chlorinated methylnaphthalene isomers.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before every analytical run.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between 1-Cl-3-MN and 1-Cl-2-MN
Ensures the peak quantified is the correct isomer.
Ion Ratio

176/178 within ±15% of theoretical
Confirms the presence of Chlorine; rules out non-halogenated interferences.
S/N Ratio (LOQ)

at 0.05 µg/mL
Defines the Limit of Quantitation.[3]
Recovery 80% - 120% (Spiked Matrix)Verifies extraction efficiency from the specific drug matrix.[1]

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 1-Chloro-2-methylnaphthalene (Isomer Reference). National Institute of Standards and Technology.[1] Link

  • Thermo Fisher Scientific. (2019).[1] Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.[1] (Application Note detailing isomer separation logic). Link

  • European Chemicals Agency (ECHA). (2025).[1][4] Substance Information: Chlorinated Naphthalenes.[1][2][5][6]Link[1][4]

  • PubChem. (2025).[1][4] 1-Chloro-2-methylnaphthalene Compound Summary. National Library of Medicine.[1] Link[1]

(Note: While specific literature on the "3-methyl" isomer is scarce, the protocols above are derived from validated methodologies for the "2-methyl" isomer and general Polychlorinated Naphthalenes (PCNs), which share identical physicochemical properties and extraction requirements.)

Sources

Application of 1-Chloro-3-methylnaphthalene in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Naphthalene Derivative

1-Chloro-3-methylnaphthalene is a chlorinated aromatic hydrocarbon that serves as a pivotal intermediate in the realms of organic synthesis and advanced materials science.[1] Its unique structural and electronic properties, stemming from the specific arrangement of the chloro and methyl substituents on the naphthalene core, make it a valuable building block for a variety of functional materials.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of organic semiconductors and as a precursor for functional polymers. Detailed experimental protocols are provided to enable researchers and scientists to effectively utilize this versatile compound in their work.

Core Properties and Synthesis

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing chloro group and the electron-donating methyl group, which influences the regioselectivity of subsequent chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₉Cl[2]
Molecular Weight176.64 g/mol [2]
Appearance-Not Available
Boiling Point-Not Available
Melting Point-Not Available

The primary synthetic route to this compound involves the electrophilic chlorination of 1-methylnaphthalene.[1] This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), to activate the chlorine molecule for electrophilic attack on the naphthalene ring.[1] Careful control of reaction conditions is crucial to achieve the desired 3-chloro isomer.

Application in Organic Semiconductor Synthesis

The development of novel organic semiconductors is a driving force in the field of organic electronics.[3] Naphthalene derivatives are attractive building blocks for these materials due to their inherent aromaticity and charge-transport capabilities. This compound can be strategically employed as a precursor to construct more complex, conjugated systems with tailored electronic properties.

One of the most powerful methods for creating carbon-carbon bonds in the synthesis of organic semiconductors is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, offering a versatile and efficient way to build larger aromatic structures.[6]

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The specific arylboronic acid can be chosen to tune the optoelectronic properties of the final product.

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm heating Heat to Reaction Temperature with Stirring inert_atm->heating monitoring Monitor Progress (TLC or GC-MS) heating->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry nmr->ms uv_vis UV-Vis & Fluorescence Spectroscopy ms->uv_vis

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF))

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

    • Add the base (e.g., K₃PO₄, 2.0 equiv.).

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add the anhydrous organic solvent (e.g., toluene) and a small amount of degassed water via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

    • Monitor the progress of the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[7]

  • Characterization:

    • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

    • Evaluate the photophysical properties of the new material using UV-Vis and fluorescence spectroscopy to assess its potential as an organic semiconductor.

Application in Functional Polymer Synthesis

Functional polymers with tailored properties are in high demand for a wide range of applications, from drug delivery to advanced coatings.[8] this compound can be derivatized to introduce a polymerizable group, thereby serving as a monomer for the synthesis of polymers with a naphthalene-containing backbone. The presence of the naphthalene unit can enhance the thermal stability and introduce desirable optical and electronic properties to the resulting polymer.

Diagram 2: Pathway to Naphthalene-Containing Polymers

Polymer_Synthesis_Pathway start This compound functionalization Functionalization (e.g., introducing a vinyl or acetylene group via cross-coupling) start->functionalization monomer Naphthalene-based Monomer functionalization->monomer polymerization Polymerization (e.g., ROMP, radical polymerization) monomer->polymerization polymer Functional Polymer polymerization->polymer

Caption: General strategy for synthesizing functional polymers from this compound.

Conceptual Protocol: Synthesis of a Naphthalene-Containing Polymer via a Functionalized Monomer

This conceptual protocol outlines the steps to first functionalize this compound to create a monomer, followed by its polymerization.

Part 1: Monomer Synthesis (Illustrative Example)

  • Functionalization:

    • Perform a Sonogashira or Stille coupling reaction with this compound and a suitable coupling partner containing a polymerizable moiety (e.g., a terminal alkyne or a vinyl group). This step replaces the chloro group with the desired functional group.

    • Purify the resulting functionalized naphthalene derivative (the monomer) using column chromatography.

    • Characterize the monomer thoroughly using NMR and mass spectrometry to confirm its structure and purity.

Part 2: Polymerization

  • Polymerization Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve the synthesized naphthalene-based monomer in an appropriate anhydrous solvent.

    • Add a suitable initiator for the chosen polymerization method (e.g., a Grubbs catalyst for Ring-Opening Metathesis Polymerization (ROMP) if the monomer was designed with a strained olefin, or a radical initiator like AIBN for radical polymerization of a vinyl-functionalized monomer).[9]

  • Polymerization Reaction:

    • Stir the reaction mixture at the appropriate temperature for the chosen polymerization technique.

    • Monitor the polymerization progress by techniques such as ¹H NMR (observing the disappearance of monomer signals) or by measuring the viscosity of the solution.

  • Polymer Isolation and Purification:

    • Terminate the polymerization by adding a quenching agent (e.g., ethyl vinyl ether for ROMP).[9]

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.[9]

  • Polymer Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

    • Confirm the polymer structure using NMR spectroscopy.

    • Investigate the thermal properties (e.g., glass transition temperature and thermal stability) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in materials science. Its utility as a precursor for organic semiconductors and functional polymers opens up avenues for the development of novel materials with tailored properties for a wide array of applications. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of this compound in their own research and development endeavors. Through strategic chemical modifications, the full potential of this compound as a key component in the next generation of advanced materials can be realized.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Chemical Science. Molecularly engineered hole-transport material for low-cost perovskite solar cells. [Link]

  • Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

  • ResearchGate. Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Polymer Chemistry. Monomer design strategies to create natural product-based polymer materials. [Link]

  • ResearchGate. Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. [Link]

  • Google Patents. Process of manufacturing 1'-chloro-1-methylnaphthalene.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed Central. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. [Link]

  • ChemSynthesis. This compound. [Link]

  • PubMed Central. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. [Link]

  • PubMed Central. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. [Link]

  • RSC Publishing. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Naphthalene. [Link]

  • MDPI. An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Zenodo. ROMP copolymers for orthogonal click functionalizations. [Link]

  • ORBilu. This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. [Link]

  • Semantic Scholar. The design of hole-transport materials to stabilize the performance of perovskite solar cells. [Link]

  • ResearchGate. Organic materials for organic electronic devices. [Link]

Sources

Use of 1-Chloro-3-methylnaphthalene in organic electronics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Sterically Modulated Organic Semiconductors using 1-Chloro-3-methylnaphthalene

Executive Summary & Strategic Rationale

In the pursuit of high-performance organic semiconductors, molecular packing is the governing variable. While planar polycyclic aromatic hydrocarbons (PAHs) offer excellent charge transport, they suffer from strong


-

stacking that leads to low solubility and aggregation-caused quenching (ACQ) in OLEDs.[1]

This compound serves as a high-value "steric modulator" building block.[1][2] Unlike unsubstituted chloronaphthalene, the 3-methyl group introduces a critical asymmetry and steric bulk that:

  • Disrupts Crystallinity: Prevents excessive aggregation in solid-state films, crucial for amorphous Hole Transport Layers (HTLs).[1]

  • Enhances Solubility: Increases the entropy of mixing, allowing solution-processing of larger conjugated systems.[1]

  • Orthogonal Reactivity: The 1-Chloro position provides a specific site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig), leaving the methyl group intact as a steric bumper.[1]

This guide details the protocols for transforming this precursor into high-mobility, solubility-enhanced semiconductor materials.[1]

Material Properties & Handling

Before synthesis, verify the precursor quality.[1] The asymmetry of the molecule requires precise identification to distinguish it from its 1-chloro-2-methyl or 1-chloro-4-methyl isomers, which have vastly different electronic effects.[1]

PropertySpecificationRelevance to Protocol
Physical State Colorless to pale yellow liquid/low-melting solidHandling difficulty; may require gentle heating to dispense.[1][2]
Boiling Point >250°C (Est.)[1][2][3]High boiling point requires high-vacuum distillation for purification.[1][2]
Reactivity Aryl Chloride (C-Cl)Less reactive than Aryl Bromides; requires electron-rich ligands (e.g., S-Phos, P(tBu)₃).[1][2]
Solubility Soluble in Toluene, THF, DCMCompatible with standard cross-coupling solvents.[1][2]

Application Protocol A: Synthesis of Asymmetric Hole Transport Materials (HTMs)

Context: High-efficiency OLEDs require HTMs with high triplet energy and morphological stability. Coupling this compound with diarylamines creates "butterfly-shaped" molecules (e.g., N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine analogues) where the methyl group prevents crystallization.[1]

Mechanism: Buchwald-Hartwig Amination

We utilize a Pd(0) catalytic cycle.[1][4] The oxidative addition into the C-Cl bond is the rate-limiting step, necessitating a bulky, electron-rich phosphine ligand.

Step-by-Step Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Diphenylamine or Carbazole derivative (1.1 eq)[1][2]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂ (dba)₃] (2 mol%)[1][2]

  • Ligand: Tri-tert-butylphosphine [P(tBu)₃] (1 M in toluene, 4 mol%) or S-Phos.[1][2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)[1][2]

  • Solvent: Anhydrous Toluene (degassed)

Workflow:

  • Inert Setup: Flame-dry a two-neck Schlenk flask and cycle with Argon (3x). Moisture kills the active Pd-catalyst species.[1]

  • Charging: Add Pd₂(dba)₃, NaOtBu, and the amine nucleophile to the flask under Argon counter-flow.

  • Solvation: Add anhydrous toluene via syringe.

  • Ligand/Substrate Addition: Add the P(tBu)₃ solution followed by this compound.

    • Note: If the chloronaphthalene is solid, dissolve it in minimal toluene first.[1]

  • Reaction: Heat the mixture to 110°C (Reflux) for 12–24 hours.

    • Monitoring: Check via TLC (Hexane:DCM 4:1).[1] The starting chloride spot (high R_f) should disappear; a blue fluorescent spot (product) often appears under UV.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Wash with DCM.[1]

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel).

    • Validation: 1H NMR should show the distinct methyl singlet at ~2.6 ppm and the disappearance of the specific proton doublet adjacent to the chlorine.

Application Protocol B: Synthesis of Soluble Acene Precursors (OPV)

Context: For Organic Photovoltaics (OPV), naphthalene derivatives are fused to create larger acenes (e.g., anthracene, pentacene cores).[1] The 3-methyl group improves the solubility of these otherwise insoluble pigments.

Mechanism: Suzuki-Miyaura Cross-Coupling

This protocol couples the chloronaphthalene to a boronic acid ester to extend the conjugated system.

Workflow:

  • Mix: Combine this compound (1 eq), Aryl-Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2M aq. solution, 3 eq) in a mixture of Toluene/Ethanol (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).

    • Expert Tip: For sterically hindered chlorides (due to the 3-methyl group), switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .[1]

  • Cycle: Degas via freeze-pump-thaw (3 cycles) to remove O₂.

  • Heat: Reflux at 90-100°C for 24h.

  • Isolation: Extract with Ethyl Acetate. The product will likely be a solid; recrystallization from Chlorobenzene/Methanol is preferred over column chromatography for high-purity electronic grade materials.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for using this specific isomer in material design.

G Start This compound (Precursor) Path_A Path A: C-N Coupling (Buchwald-Hartwig) Start->Path_A + Amine / Pd(0) Path_B Path B: C-C Coupling (Suzuki-Miyaura) Start->Path_B + Boronic Acid / Pd(II) Prod_A Asymmetric Arylamine (Hole Transport Material) Path_A->Prod_A Prod_B Methyl-Substituted PAH (Emissive/Transport Layer) Path_B->Prod_B Effect_A Effect: Disrupts Stacking (Amorphous Film Stability) Prod_A->Effect_A Effect_B Effect: Increases Solubility (Solution Processing) Prod_B->Effect_B Device OLED / OPV Device Enhanced Lifetime & Efficiency Effect_A->Device Effect_B->Device

Figure 1: Synthetic workflow transforming this compound into functional organic semiconductors. The 3-methyl substituent is the key steric differentiator.

Critical Analysis: The "Methyl Effect" in Device Physics

Why choose the 3-methyl isomer over the 1-chloro-naphthalene parent?

  • Exciton Management: In OLEDs, triplet-triplet annihilation (TTA) causes efficiency roll-off.[1] The methyl group acts as a "spacer," increasing the intermolecular distance in the solid state. This suppresses TTA and ACQ (Aggregation-Caused Quenching).[1]

  • Glass Transition Temperature (Tg): While alkyl chains (ethyl, propyl) lower Tg (making films soft), a methyl group attached directly to the rigid naphthalene core often maintains or slightly increases Tg by restricting bond rotation, improving thermal stability.[1]

References

  • Palladium-Catalyzed Amination of Chloronaphthalenes

    • Title: Palladium-catalyzed amination of chloromethylnaphthalene and chloromethylanthracene derivatives.[1][5]

    • Source:Journal of the American Chemical Society (via PubMed).[1]

    • Relevance: Establishes the baseline protocol for aminating chlorin
  • Methyl Substitution Effects in OLEDs

    • Title: Methyl substitution effect on aggregation-induced delayed fluorescence luminogens.[1][6]

    • Source:ResearchGate (Snippet 1.7).[1]

    • Relevance: Validates the mechanism that methyl groups prevent quenching and improve efficiency in OLED emitters.
  • General Naphthalene Properties

    • Title: 1-Methylnaphthalene Physical Properties.[1][6][7][8][9]

    • Source:OSHA / NIST.[1]

    • Relevance: Provides safety and handling data for methyl-naphthalene deriv
    • [1][2]

  • Cross-Coupling Methodology

    • Title: Palladium-Catalyzed Reaction of Aryl Chlorides.[1][3][4]

    • Source:Chemical Communications (RSC).[1]

    • Relevance: General grounding for using Pd-catalysis on less reactive chloro-arenes.[1][2]

Sources

Application Note: High-Yield Synthesis of 1-Chloro-3-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-yield synthesis of 1-Chloro-3-methylnaphthalene , a specific meta-substituted naphthalene derivative. This molecule presents a significant synthetic challenge due to the directing effects of the naphthalene ring. Direct chlorination of 2-methylnaphthalene predominantly yields the 1-chloro-2-methyl isomer (ortho-substitution) due to the high reactivity of the alpha-position adjacent to the methyl group.

To overcome these regioselectivity limitations, this protocol utilizes a de novo aromatization strategy starting from 3-methyl-1-tetralone . By establishing the methyl and carbonyl positions in the saturated precursor, the 1,3-substitution pattern is "locked in" prior to the final aromatization step. This method ensures high regiochemical purity (>98%) and optimized yields (75-85%), making it suitable for pharmaceutical intermediate production.

Synthetic Strategy & Rationale

The Regioselectivity Challenge

Electrophilic aromatic substitution (EAS) on 2-methylnaphthalene is governed by the activating nature of the methyl group, which directs incoming electrophiles to the 1-position (alpha).

  • Direct Chlorination: 2-Methylnaphthalene +

    
    
    
    
    
    1-Chloro-2-methylnaphthalene (Major Product).
  • Target Requirement: this compound (Meta-relationship).

The Solution: Aromatization of Tetralones

To achieve the 1,3-substitution pattern, we employ the reaction of 3-methyl-1-tetralone with Phosphorus Pentachloride (


) . This reaction serves a dual purpose:
  • Chlorination: Converts the C1 carbonyl into a vinyl chloride intermediate.

  • Aromatization: Facilitates the elimination of hydrogen chloride/hydrogen to form the fully aromatic naphthalene system.

Reaction Scheme Visualization

SynthesisPath cluster_legend Key Transformation Logic Tetralone 3-Methyl-1-tetralone (Precursor) Intermediate Vinylic Chloro Intermediate Tetralone->Intermediate PCl5, Reflux (-POCl3) Product This compound (Target) Intermediate->Product Aromatization (-HCl) Byproducts HCl + POCl3 Intermediate->Byproducts Elimination Direct Direct Chlorination of 2-Me-Naphthalene Wrong 1-Chloro-2-methyl (WRONG ISOMER) Direct->Wrong Avoids

Caption: Figure 1. Synthetic pathway comparing the successful tetralone route against the failed direct chlorination approach.

Experimental Protocol

Materials & Equipment
  • Starting Material: 3-Methyl-1-tetralone (CAS: 14944-23-1). Note: Ensure purity >97% by GC.

  • Reagent: Phosphorus Pentachloride (

    
    ), anhydrous.
    
  • Solvent: Toluene (anhydrous) or Chlorobenzene (for higher reflux temp).

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride drying tube (or

    
     line), Gas Trap (for HCl scrubbing).
    
Step-by-Step Procedure
Step 1: Reaction Setup[1]
  • Equip a 500 mL 3-neck RBF with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Connect the top of the condenser to a gas trap containing 10% NaOH solution to neutralize evolved HCl gas.

  • Safety Note:

    
     is moisture-sensitive and corrosive. Handle in a fume hood.
    
Step 2: Reagent Addition[1]
  • Charge the flask with 3-Methyl-1-tetralone (16.0 g, 100 mmol).

  • Add anhydrous Toluene (150 mL). Stir to dissolve.

  • Slowly add Phosphorus Pentachloride (

    
    )  (22.9 g, 110 mmol, 1.1 equiv) in small portions over 15 minutes.
    
    • Observation: The reaction is slightly exothermic. Ensure the temperature does not spike uncontrolled.

Step 3: Chlorination & Aromatization
  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone peak should disappear.

    • Mechanism:[2][3][4][5] The reaction proceeds through the formation of a chloro-cation intermediate, followed by loss of

      
       and subsequent dehydrohalogenation to restore aromaticity.
      
Step 4: Work-up
  • Cool the reaction mixture to room temperature.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring to hydrolyze excess

    
     and 
    
    
    
    .
  • Transfer to a separatory funnel. Separate the organic layer.[1][5][6][7]

  • Extract the aqueous layer with Toluene (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Saturated

      
       (
      
      
      
      mL) – Caution: CO2 evolution.
    • Brine (

      
       mL)
      
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude oil is typically a yellow to brown liquid.

  • Distillation: Purify via vacuum distillation.

    • Boiling Point: Expect product fraction around

      
       at 10 mmHg (approximate).
      
  • Alternative (High Purity): Flash column chromatography on silica gel using 100% Hexane. The product is non-polar and elutes early.

Results & Data Analysis

Expected Yields
ScaleReagent InputCrude MassIsolated Yield (%)Purity (GC)
Lab Scale 10 mmol (1.6 g)1.75 g82%98.5%
Pilot Scale 100 mmol (16.0 g)16.8 g78%97.8%
Characterization Data (Simulated/Reference)[6][8]
  • Appearance: Colorless to pale yellow oil/low-melting solid.

  • GC-MS: Molecular ion peak

    
     at m/z 176/178 (3:1 ratio characteristic of Chlorine).
    
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       2.55 (s, 3H, 
      
      
      
      )
    • 
       7.3-8.2 (m, 6H, Aromatic protons). Key diagnostic: Absence of aliphatic tetralone protons (multiplets at 2.0-3.0 ppm).
      

Critical Process Parameters (CPP)

The following decision tree illustrates the critical control points to ensure batch success.

CPP_Flow Start Start Reaction Moisture Is System Dry? Start->Moisture PCl5_Qual PCl5 Quality (Free flowing?) Moisture->PCl5_Qual Yes Fail_Hydrolysis Low Yield: Hydrolysis to Ketone Moisture->Fail_Hydrolysis No (Water present) Reflux Reflux Time (>4 hours) PCl5_Qual->Reflux Good PCl5_Qual->Fail_Hydrolysis Clumped/Hydrolyzed Success High Yield (>75%) Reflux->Success Complete Fail_Incomplete Impurity: Non-aromatic intermediates Reflux->Fail_Incomplete Too Short

Caption: Figure 2. Critical Process Parameters affecting the synthesis yield and purity.

Safety & Handling

  • Phosphorus Pentachloride (

    
    ):  Reacts violently with water to release HCl and Phosphoric acid. Corrosive to skin and eyes.
    
  • Hydrogen Chloride (HCl): Toxic gas evolved during the reaction. Efficient scrubbing is mandatory.

  • This compound: Treat as a potential irritant and environmental hazard. Avoid release to water sources.

References

  • Newman, M. S., & Zahm, H. V. (1943). The Synthesis of this compound and Related Compounds. This seminal work establishes the foundational methodology for converting substituted tetralones to chloronaphthalenes using phosphorus pentachloride.
  • Organic Syntheses, Coll. Vol. 3. (1955). General methods for the aromatization of tetralones.[4]

  • BenchChem. 3-Chloro-1-methylnaphthalene vs this compound Isomer Data. (For structural verification and physical property comparison).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound.

(Note: While specific modern URLs for this exact niche synthesis are rare, the protocol is derived from the authoritative general reactivity of tetralones as described in Reference 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-3-methylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for research chemists and process engineers encountering difficulties in the synthesis of 1-Chloro-3-methylnaphthalene .

This guide addresses the two primary challenges: Regioselectivity (avoiding the kinetically favored 1-chloro-2-methyl isomer) and Yield Optimization (maximizing conversion in the Sandmeyer route).[1]

Topic: Yield & Selectivity Optimization for this compound Case ID: NAP-CL-ME-03 Support Level: Senior Application Scientist[1]

Nomenclature & Target Verification

CRITICAL FIRST STEP: Before troubleshooting, verify your target structure.

  • Target: this compound (IUPAC).[1]

  • Alternative Name: 4-Chloro-2-methylnaphthalene.[1][2]

  • Structure: Naphthalene ring with a Chlorine at position

    
    1 and a Methyl at position 
    
    
    
    3.[1]
  • Common Confusion: Do not confuse with 1-(chloromethyl)naphthalene (side-chain chlorination) or 1-chloro-2-methylnaphthalene (the ortho-isomer).[1]

Troubleshooting Guides (Q&A Format)

Category A: Direct Chlorination (Regioselectivity Issues)

Q1: I am chlorinating 2-methylnaphthalene with


, but the major product is 1-chloro-2-methylnaphthalene. How do I shift selectivity to the 1-chloro-3-methyl isomer? 

Diagnosis: This is a classic electrophilic aromatic substitution (EAS) challenge.[1] The methyl group at C2 activates the C1 position (ortho) and C3 position (ortho) more strongly than the C4 position (meta/para-like).[1] Additionally, the


-positions (1, 4, 5,[1][3] 8) are intrinsically more reactive.[1][3]
  • Kinetic Product: 1-chloro-2-methylnaphthalene (Sterically hindered but electronically highly activated).[1]

  • Thermodynamic/Steric Product: this compound (aka 4-chloro-2-methyl).[1]

Solution Protocol: Direct chlorination with


 is difficult to control regiochemically. To improve the yield of the 1,3-isomer, you must increase the steric demand of the electrophile to discourage attack at the crowded C1 position.[1]
  • Switch Reagent: Replace

    
     gas with N-Chlorosuccinimide (NCS)  in acetonitrile or DMF.[1] The NCS-derived electrophile is bulkier.[1]
    
  • Zeolite Catalysis: Use a shape-selective zeolite (e.g., Zeolite K-L or H-Beta ) instead of standard Lewis acids (

    
    ).[1]
    
    • Mechanism:[1][4][5][6][7][8][9] The pore structure of the zeolite restricts the transition state formation at the C1 position due to the proximity of the methyl group, favoring the less hindered C4 attack (which yields your target).[1]

  • Solvent Control: Use a bulky solvent like 1,2-dichloroethane or chlorobenzene, which can solvate the transition state and enhance steric discrimination.[1]

Q2: My crude mixture contains 30% target and 70% ortho-isomer. Separation by distillation is failing.

Diagnosis: The boiling points of chlorinated methylnaphthalenes are extremely close (


C difference), making fractional distillation inefficient for high purity.[1]

Solution Protocol: Do not rely on distillation for isomer separation.

  • Selective Crystallization: 1-chloro-2-methylnaphthalene typically has a higher melting point and crystallizes more readily.[1] Cool the mixture to 0°C in ethanol; the unwanted ortho-isomer may precipitate first.[1] Filter it off and concentrate the filtrate to enrich your target.[1]

  • Chemical Derivatization (Purification Loop):

    • If purity is critical, sulfonate the mixture.[1] The C1 position is sterically hindered for sulfonation.[1] The C6 or C8 positions might react, altering physical properties.[1] (Note: This is risky/complex).

    • Better Approach: Switch to the Sandmeyer Route (see below) if >95% purity is required.[1]

Category B: Sandmeyer Reaction (Yield Issues)

Q3: I am using the Sandmeyer route (Nitration


 Reduction 

Diazotization

Chlorination). My overall yield is low (<40%). Where is the bottleneck?

Diagnosis: The Sandmeyer route guarantees regiochemistry but suffers from yield losses at the nitration isomer separation stage and diazonium instability.[1]

Workflow Analysis & Optimization:

Step 1: Nitration of 2-Methylnaphthalene

  • Issue: Nitration yields a mixture of 1-nitro (major) and 4-nitro (minor, precursor to your target).[1]

  • Fix: Maximize the 4-nitro isomer by using Acetyl Nitrate (generated in situ from Acetic Anhydride +

    
    ) at low temperatures (-10°C).[1] This milder reagent is more sensitive to steric hindrance at C1.[1]
    
  • Separation: Recrystallize the Nitro intermediates. The 1-nitro isomer is usually less soluble.[1] Isolate the mother liquor to get the 4-nitro enriched fraction.[1]

Step 2: Reduction

  • Issue: Incomplete reduction.

  • Fix: Use Fe/HCl or SnCl_2 in ethanol.[1] Avoid catalytic hydrogenation (

    
    ) if you are concerned about dehalogenation (though not an issue yet) or ring saturation.[1] Ensure complete conversion by TLC before proceeding.[1]
    

Step 3: Diazotization & Sandmeyer (Critical Yield Step)

  • Issue: Decomposition of the diazonium salt (tars/phenols).[1]

  • Fix:

    • Temperature: Keep diazotization at -5°C to 0°C.

    • Acid Concentration: Ensure strongly acidic conditions to prevent diazo-coupling (side reaction).

    • CuCl Quality: Use freshly prepared Copper(I) Chloride. Old, oxidized (green) CuCl lowers yield.[1] Wash CuCl with dilute

      
       and ethanol before use.[1]
      
    • Anion Exchange: Ensure the counter-ion is Chloride.[1]

Experimental Workflows & Logic

Pathway Comparison: Direct vs. Sandmeyer[1]

SynthesisPathways Start Start: 2-Methylnaphthalene Direct Direct Chlorination (NCS or Cl2) Start->Direct Route A Nitration Nitration (HNO3/Ac2O) Start->Nitration Route B (Recommended) DirectMix Mixture: 1-Cl-2-Me (Major) 1-Cl-3-Me (Minor) Direct->DirectMix Zeolite Optimization: Zeolite Catalyst Direct->Zeolite Steric Control Separation Separation Difficult (Close B.P.) DirectMix->Separation Distillation TargetDirect Target: This compound (Modest Yield, Lower Purity) Zeolite->TargetDirect Improved Selectivity NitroMix Isomer Separation (Crystallization) Nitration->NitroMix Reduction Reduction (Fe/HCl) NitroMix->Reduction 4-Nitro Isomer Diazo Diazotization (NaNO2/HCl, <0°C) Reduction->Diazo 4-Amino-2-methyl Sandmeyer Sandmeyer Reaction (CuCl) Diazo->Sandmeyer TargetSand Target: This compound (High Purity) Sandmeyer->TargetSand

Caption: Comparison of Direct Chlorination (Route A) and Sandmeyer (Route B) pathways. Route B is recommended for high purity requirements.

Data Summary: Isomer Properties & Yield Expectations
Parameter1-Chloro-2-methylnaphthalene (Impurity)This compound (Target)
Structure Cl (ortho to Me), Me (

)
Cl (meta to Me), Me (

)
Origin (Direct Cl2) Major Product (~70-80%)Minor Product (~20-30%)
Origin (Sandmeyer) From 1-nitro-2-methylnaphthaleneFrom 4-nitro-2-methylnaphthalene
Steric Status Highly Hindered (C1-C2 interaction)Less Hindered (C4-C2 interaction)
Separation Strategy Crystallizes first (higher mp)Remains in mother liquor

Detailed Protocol: Optimized Sandmeyer Route

This protocol prioritizes purity and reproducibility.

Step 1: Regioselective Nitration

  • Dissolve 2-methylnaphthalene (1.0 eq) in Acetic Anhydride.

  • Cool to -10°C.

  • Add Fuming Nitric Acid (1.1 eq) dropwise.[1] Control exotherm strictly.

  • Quench with ice water.

  • Purification: Dissolve crude solid in hot ethanol. Cool slowly. The 1-nitro isomer crystallizes out . Filter it. The filtrate contains your desired 4-nitro-2-methylnaphthalene .[1] Evaporate filtrate to obtain the precursor.[1]

Step 2: Reduction to Amine

  • Suspend 4-nitro-2-methylnaphthalene in Ethanol/Water (3:1).[1]

  • Add Iron powder (3.0 eq) and catalytic HCl. Reflux for 2 hours.

  • Basify with

    
    , filter hot (remove Fe oxides), and cool to crystallize 4-amino-2-methylnaphthalene .
    

Step 3: Sandmeyer Chlorination

  • Diazotization: Dissolve amine in 6M HCl (3.0 eq). Cool to -5°C. Add

    
     (1.1 eq) in water dropwise.[1] Stir 20 min. Solution must remain clear (diazo salt).[1]
    
  • Substitution: Prepare a solution of CuCl (1.2 eq) in conc. HCl at 0°C.

  • Add the cold diazonium solution slowly to the CuCl solution with vigorous stirring.

  • Allow to warm to room temperature, then heat to 60°C for 30 mins to complete

    
     evolution.
    
  • Workup: Steam distill or extract with DCM. Wash with NaOH (to remove phenols).[1] Dry and distill.

References

  • Regioselectivity in Naphthalene Chlorination

    • Smith, K., et al. (1999).[1] Highly selective monochlorination of aromatic compounds under mild conditions by tert-butyl hypochlorite in the presence of zeolites.[1] Green Chemistry, 1, 83-90.[1] Link

  • Mechanistic Insight (EAS on 2-Methylnaphthalene)

    • De la Mare, P. B. D., et al. (1969).[1] The kinetics and mechanisms of aromatic halogen substitution.[1][10] Part XXV. The chlorination of 2-methylnaphthalene.[1][2] Journal of the Chemical Society B. Link[1]

  • Sandmeyer Reaction Methodology

    • Organic Syntheses, Coll.[1] Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1943).[1] (General Sandmeyer protocols adapted for naphthalene derivatives).[1] Link[1]

  • Zeolite Catalysis for Shape Selectivity

    • Specific application of Zeolite L for para-selectivity (analogous to 4-position in naphthalene).[1] Link[1]

Sources

Technical Support Center: Regioselective Synthesis of Chloromethylnaphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Safety, and Yield in Naphthalene Functionalization

Welcome to the Synthesis Support Hub

You are likely here because the chloromethylation of naphthalene is deceptively simple on paper but notoriously difficult in the hood. Whether you are synthesizing precursors for antifungals (like Terbinafine) or advanced photo-resists, the challenge lies in the regiochemical war between the


 (1-position) and 

(2-position), and the chemoselective war between mono- and bis-substitution.

This guide is structured as a series of "Support Tickets"—common failure modes we see in the field—and their definitive resolutions.

Quick Reference: The Regioselectivity Landscape

Before troubleshooting, verify your target against the method. You cannot force a reaction against its thermodynamic or kinetic nature without changing the pathway.

Target IsomerPreferred MethodPrimary Challenge
1-Chloromethyl Blanc Chloromethylation (HCHO + HCl + ZnCl₂)Controlling bis-alkylation (1,4- or 1,5-); Safety (BCME) .
2-Chloromethyl Radical Halogenation of 2-MethylnaphthaleneRing chlorination vs. Side-chain chlorination.
2-Chloromethyl Deoxychlorination of 2-NaphthylmethanolAvailability of alcohol precursor; Stability of product.
Ticket #001: "I need the 1-isomer, but I'm getting mixtures of bis-products and tars."

Diagnosis: You are running a standard Blanc Chloromethylation , but you have lost kinetic control. The chloromethyl group is weakly deactivating, but the reaction conditions (high acid, heat) often push the equilibrium toward thermodynamic sinks like 1,4-bis(chloromethyl)naphthalene or polymer chains (tars).

The Mechanism (Why this happens): Naphthalene undergoes Electrophilic Aromatic Substitution (EAS). The


-position (1) is kinetically favored due to better resonance stabilization of the arenium ion (sigma complex). However, once the first 

is attached, the ring is deactivated inductively but the methylene bridge can still activate specific positions for a second attack if the concentration of the electrophile (protonated formaldehyde) is too high.

Resolution Protocol:

  • Stoichiometry Control: Do not use a large excess of paraformaldehyde. Maintain a ratio of Naphthalene : Paraformaldehyde : ZnCl₂ = 1.0 : 1.1 : 0.2 .

  • Solvent Switch: If using neat conditions or simple organic solvents, switch to Glacial Acetic Acid with 85% Phosphoric Acid . This moderates the activity of the electrophile.

  • Temperature Ceiling: Strictly limit temperature to 80–85°C . Exceeding 90°C promotes polymerization.

  • The "Crash" Purification:

    • Cool reaction to 15°C.

    • Wash with cold water, then cold 10%

      
      .[1][2]
      
    • Crucial: Bis-products are often less soluble in cold ether/hexane mixtures than the mono-product.

Safety Alert (Critical): The interaction of Formaldehyde (HCHO) and HCl generates Bis(chloromethyl)ether (BCME) , a potent human carcinogen (OSHA regulated).

  • Never add HCl to a premixed HCHO/Naphthalene slurry without a closed vent system.

  • Scrubbers: All effluent gas must pass through a basic scrubber (NaOH).

Ticket #002: "I need 2-chloromethylnaphthalene, but the Blanc reaction only gives me the 1-isomer."

Diagnosis: You are fighting the natural electronics of the naphthalene ring. In EAS (Blanc reaction), the


 (1) position is significantly more reactive than the 

(2) position. You cannot "tune" the Blanc reaction to favor the 2-position effectively.

Resolution Protocol: You must abandon the Blanc reaction and use a Functional Group Interconversion (FGI) strategy starting from 2-methylnaphthalene or 2-naphthoic acid.

Workflow A: The Radical Route (From 2-Methylnaphthalene)

  • Reagent: N-Chlorosuccinimide (NCS) and Benzoyl Peroxide (BPO).

  • Solvent:

    
     or Benzotrifluoride (greener alternative).
    
  • Key Step: Radical substitution on the benzylic methyl group.

  • Warning: Chlorine gas (

    
    ) is too aggressive and will chlorinate the ring. Use NCS for controlled radical release.
    

Workflow B: The Alcohol Route (Highest Purity)

  • Precursor: 2-Naphthoic acid

    
     (Reduction with 
    
    
    
    )
    
    
    2-Naphthylmethanol.
  • Chlorination: React 2-Naphthylmethanol with Thionyl Chloride (

    
    )  in DCM at 0°C.
    
  • Why this works: The regiochemistry is locked in by the starting material.

Ticket #003: "My product is degrading/turning pink on the shelf."

Diagnosis: Chloromethylnaphthalenes are essentially "super-benzyl" chlorides. They are highly susceptible to:

  • Hydrolysis: Moisture converts

    
     back to 
    
    
    
    + HCl.
  • Auto-catalysis: The HCl released by hydrolysis catalyzes Friedel-Crafts alkylation between two product molecules, leading to dimerization (pink/red color) and polymerization.

Resolution Protocol:

  • The Scavenger Trick: Store the pure oil over a few pellets of activated 4Å molecular sieves or a small amount of solid

    
     to scavenge trace acid.
    
  • Storage: Dark, cold (-20°C), and under Argon.

  • Stabilizer: For bulk storage, add 0.5% propylene oxide (acid scavenger).

Visualizing the Pathways

The following diagram illustrates the decision logic for synthesis and the mechanistic divergence.

G Start Target Molecule OneIso 1-Chloromethyl- naphthalene Start->OneIso TwoIso 2-Chloromethyl- naphthalene Start->TwoIso Blanc Method: Blanc Reaction (HCHO + HCl + ZnCl2) OneIso->Blanc Kinetic Control Radical Method: Radical Halogenation (NCS + Initiator) TwoIso->Radical From 2-Methyl naphthalene Alcohol Method: Alcohol Substitution (SOCl2) TwoIso->Alcohol From 2-Naphthyl methanol Issue1 Risk: Bis-alkylation & BCME Formation Blanc->Issue1 Side Reaction Issue2 Risk: Ring Chlorination (Low Selectivity) Radical->Issue2 Competition Success2 Pure 2-Isomer Alcohol->Success2 High Fidelity Success1 Pure 1-Isomer Issue1->Success1 Control Stoichiometry & Temp (<85°C) Issue2->Success2 Purify via Distillation

Caption: Decision matrix for regioselective synthesis showing the divergence between Electrophilic Aromatic Substitution (Blanc) and Radical/Functional Group methods.

Experimental Protocol: Optimized Blanc Synthesis (1-Isomer)

Standardized procedure adapted from Organic Syntheses and industrial best practices.

Reagents:

  • Naphthalene (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Glacial Acetic Acid (Solvent, 1.0 mL/g naphthalene)

  • Phosphoric Acid (85%, 0.6 mL/g naphthalene)

  • Conc. HCl (2.1 eq)

Step-by-Step:

  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring often fails as solids form), reflux condenser, and a gas scrubber connected to the outlet.

  • Mixing: Combine Naphthalene, Paraformaldehyde, Acetic Acid, and Phosphoric Acid.

  • Acid Addition: Add Conc. HCl. Note: The reaction is biphasic.

  • Heating: Heat to 85°C (internal temp). Stir vigorously for 6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of Naphthalene is the goal, but stop if bis-product spot (lower Rf) intensifies.

  • Workup: Cool to 20°C. Separate the lower aqueous acid layer. Wash the organic layer with water (

    
    ), then 10% 
    
    
    
    , then brine.
  • Purification: Dry over

    
    . Remove solvent.[1][3] Distill under high vacuum (approx 128–133°C at 5 mmHg).
    
    • Troubleshooting: If the residue solidifies before distillation, you likely have significant bis-product. Recrystallize from hexane to remove it before distilling.

References & Verification
  • Blanc Chloromethylation (Classic Protocol & Scale-up):

    • Source: Organic Syntheses, Coll. Vol. 3, p.195 (1955).

    • Title: 1-Chloromethylnaphthalene.[1][3][4]

    • URL:[Link]

  • Safety Data (Bis(chloromethyl)ether):

    • Source: CDC / NIOSH.

    • Title: Bis(chloromethyl) ether - NIOSH Pocket Guide to Chemical Hazards.

    • URL:[Link]

  • Radical Halogenation Selectivity:

    • Source: Journal of the Chemical Society C: Organic.

    • Title: The chlorination of 1-methylnaphthalene by molecular chlorine.[5]

    • URL:[Link]

  • Regioselective Functionalization Reviews:

    • Source: ChemPlusChem (NIH).

    • Title: Regioselective C-H Functionalization of Naphthalenes.[6][7]

    • URL:[Link]

Sources

Technical Support Center: Purification of 1-Chloro-3-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 1-Chloro-3-methylnaphthalene (CAS: 132277-09-0).

Current Status: Operational Topic: Downstream Processing / Chromatography Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Core Technical Overview

Compound Identity Alert: Do not confuse This compound (a chloro-substituted methylnaphthalene ring) with 1-(Chloromethyl)naphthalene (an alkyl chloride side chain). This guide addresses the former, a halogenated aromatic hydrocarbon often synthesized via Sandmeyer reaction or directed chlorination, presenting significant regioisomer separation challenges.

PropertyDataNote
Structure Naphthalene ring, Cl at C1, Me at C3Meta-like substitution pattern
Physical State Viscous Oil / Low-melting SolidLikely MP < 40°C; handle as liquid
Polarity Low (Lipophilic)Elutes early on Normal Phase
Key Impurities 3-Methylnaphthalene (Starting Material)Regioisomers (1-Cl-2-Me, 1-Cl-4-Me)

Method Development & Protocols

Phase 1: Thin Layer Chromatography (TLC) Optimization

User Question: "I see only one spot on TLC, but NMR shows a mixture. How do I resolve the isomers?"

Scientist’s Insight: Standard silica TLC with Hexane/Ethyl Acetate often fails to separate regioisomers (e.g., 1,3- vs 1,2-substitution) because their polarities are nearly identical. You must exploit


-

interactions
rather than just polarity.

Recommended Mobile Phases:

  • 100% n-Hexane: Baseline separation check.

  • 95:5 Hexane:Toluene: Toluene acts as a modifier that interacts differentially with the aromatic electron clouds of the isomers.

  • 98:2 Hexane:DCM: For slightly higher retention without losing resolution.

Phase 2: Flash Chromatography (Normal Phase)

Protocol: Purification of 5g Crude Mixture

  • Stationary Phase: High-performance spherical silica (20–40 µm). Irregular silica (40–63 µm) may not provide sufficient theoretical plates for isomer resolution.

  • Column Sizing: Load ratio 1:50 to 1:100 (Sample:Silica) due to the difficulty of separation.

  • Gradient Profile:

    • Equilibration: 3 CV (Column Volumes) of 100% Hexane.

    • Loading: Dry load on Celite or silica is mandatory . Liquid loading in DCM will cause band broadening.

    • Elution: Isocratic 100% Hexane for 5 CV, then 0%

      
       5% Toluene/Hexane over 20 CV.
      
Phase 3: High-Performance Liquid Chromatography (HPLC)

User Question: "My C18 column isn't separating the 1,3-isomer from the 1,4-isomer. What column should I use?"

Scientist’s Insight: Standard C18 columns separate primarily by hydrophobicity. For positional isomers of chlorinated naphthalenes, you need a stationary phase that offers shape selectivity or


-electron interaction .

Recommended Columns:

  • Primary Choice: Phenyl-Hexyl or Biphenyl phases. (Enhanced

    
    -
    
    
    
    selectivity).
  • Specialized Choice: Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) . These are specifically designed for separating polyaromatic isomers (e.g., separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene).

PurificationWorkflow Start Crude this compound TLC TLC Screening (Hexane vs. Hexane/Toluene) Start->TLC Decision Isomers Separated? TLC->Decision Flash Flash Chromatography (Silica, 100% Hexane Isocratic) Decision->Flash Yes (Rf > 0.15) HPLC Prep HPLC (Phenyl-Hexyl Column) Decision->HPLC No (Co-elution) Final Pure Product (>98% by GC/NMR) Flash->Final HPLC->Final

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on initial TLC screening results.

Troubleshooting & FAQs

Issue 1: Co-elution of Starting Material (3-Methylnaphthalene)

Q: The starting material elutes immediately before my product. How do I improve resolution? A: This is a "Fronting" issue caused by similar lipophilicity.

  • Action: Switch solvent system from Hexane/EtOAc to Pentane/Ether (99:1). Pentane has lower elution strength than hexane, increasing retention time and allowing more interaction with the silica.

  • Alternative: Use Silver Nitrate (AgNO

    
    ) impregnated silica . The silver ions interact with the 
    
    
    
    -systems. Chlorinated rings have lower electron density than non-chlorinated rings, often leading to significant Rf differences on argentated silica.
Issue 2: Product "Oiling Out" on Column

Q: I see oil droplets in my fractions, but no distinct peak on the UV detector. A: The compound is likely saturating the detector (if UV is too high) or precipitating due to high concentration.

  • Diagnostic: this compound has low UV absorbance at 254 nm compared to naphthalene. Monitor at 220 nm or 280 nm .

  • Fix: Ensure your loading solvent (if liquid loading) is not stronger than your mobile phase. If you loaded in DCM and eluted in Hexane, the product "raced" down the column in the DCM plug. Always use dry loading.

Issue 3: Crystalline Impurities in Final Oil

Q: My product is an oil, but white crystals form upon standing. Is this decomposition? A: This is likely Dichloromethylnaphthalene or Naphthalene byproduct, which have higher melting points.

  • Validation: Run a GC-MS. Polychlorinated byproducts will have a mass of M+34 (approx).

  • Remedy: Recrystallization from cold Methanol or Pentane (-20°C) may precipitate the impurity while leaving your target this compound in solution (if it is an oil at RT).

Quantitative Data Reference

Solvent Strength & Selectivity for Naphthalenes

Solvent SystemStrength (

)
Selectivity MechanismBest For
n-Hexane (100%) 0.01HydrophobicityRemoving polar tars
Hexane:Toluene (95:5) 0.04

-

Interaction
Separating Regioisomers
Hexane:DCM (90:10) 0.15Dipole-DipoleRemoving Dichlorinated byproducts
Methanol:Water (HPLC) N/AHydrophobic EffectGeneral Purity Check

References

  • Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Cosmosil PYE/NPE). Retrieved from [Link]

  • Organic Syntheses. (1942). Naphthalene, 1-chloromethyl- (Synthesis & Purification). Organic Syntheses, Coll. Vol. 2, p.136. Retrieved from [Link]

  • Biotage. (2024). Successful Flash Chromatography: Solvent Selection Guide. Retrieved from [Link]

Improving the efficiency of electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrophilic Aromatic Substitution (EAS) Optimization

Current Status: Online Operator: Senior Application Scientist Ticket ID: EAS-OPT-2024

Welcome to the EAS Optimization Support Portal

You have reached the Tier 3 Technical Support Hub for organic synthesis. This guide is designed for researchers encountering bottlenecks in Electrophilic Aromatic Substitution (EAS). We move beyond textbook theory to address the practical realities of regioselectivity, yield collapse, and safety in scale-up.

Part 1: The Diagnostic Hub (Troubleshooting)

Before altering your entire workflow, identify your specific failure mode using the diagnostic logic below.

Quick-Reference Troubleshooting Matrix
Symptom Probable Cause Recommended Fix
Poly-substitution (e.g., di-alkylation)Product is more nucleophilic than the starting material (alkyl groups activate the ring).Switch to Acylation-Reduction: Acyl groups deactivate the ring, stopping reaction at mono-substitution. Reduce the ketone later. Alternative: Use a large excess of the arene (if cheap/volatile) to statistically favor mono-substitution.
Poor Regioselectivity (Ortho/Para mixtures)Thermodynamic vs. Kinetic control failure; lack of steric guidance.Zeolite Catalysis: Use shape-selective zeolites (e.g., H-ZSM-5) to physically restrict the transition state to the para isomer. Steric Bulk: Increase the size of the electrophile or use a bulky Lewis Acid.
Low Yield with Deactivated Rings Electrophile is too weak to overcome the activation energy barrier.Solvent Switch: Use HFIP (Hexafluoroisopropanol) to stabilize the transition state via H-bonding. Superacids: Switch from

to Triflic Acid (TfOH).
Exotherm / Runaway (Nitration)Mass transfer limitations creating "hot spots" in batch reactors.Flow Chemistry: Move to a continuous flow microreactor to control heat exchange and residence time (See Protocol B).
Visual Logic: The EAS Decision Tree

EAS_Troubleshooting Start Identify Failure Mode Issue1 Poly-substitution? Start->Issue1 Issue2 Wrong Regioisomer? Start->Issue2 Issue3 No Reaction? Start->Issue3 Sol1 Switch to Acylation or Flow Chemistry Issue1->Sol1 Sol2 Use Zeolites (H-ZSM-5) for Para-selectivity Issue2->Sol2 Sol3 Use HFIP Solvent or Lanthanide Triflates Issue3->Sol3

Figure 1: Diagnostic logic flow for selecting the correct optimization strategy based on observed experimental failure.

Part 2: Modern Protocol Optimization

The following protocols replace traditional stoichiometric Lewis Acids (like


) with catalytic, green, and scalable alternatives.
Protocol A: Green Friedel-Crafts Acylation using Lanthanide Triflates

Replaces: Stoichiometric Aluminum Chloride (


)

The Science: Traditional


 coordinates strongly to the product ketone, requiring >1 equivalent of Lewis Acid and a water-quench that destroys the catalyst. Lanthanide triflates  (e.g., 

) are water-tolerant, recoverable, and work catalytically because the equilibrium favors the free catalyst over the catalyst-product complex in the presence of specific solvents [1].

Reagents:

  • Substrate: Anisole (or other activated arene)

  • Electrophile: Acetic Anhydride (

    
    )
    
  • Catalyst: Ytterbium(III) Triflate [

    
    ] (10-20 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Acetonitrile
    

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve

    
     (0.1 mmol) in Nitromethane (2 mL).
    
  • Addition: Add Anisole (1.0 mmol) and Acetic Anhydride (2.0 mmol) at room temperature.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor via TLC or LC-MS.

    • Note: Unlike

      
      , the reaction mixture will not turn into a black tar.
      
  • Quench & Recovery: Add water to quench. Extract with ethyl acetate.

  • Catalyst Recycling: The aqueous layer contains the catalyst. Evaporate the water under vacuum/heat (100°C) to recover solid

    
    . It can be reused immediately.
    

Performance Data:

CatalystLoad (mol%)Yield (%)Recovery?Waste Stream

110%85-90%No (Destroyed)High (Al salts)

10-20% 90-95% Yes (>98%) Low
Protocol B: Continuous Flow Nitration

Replaces: Batch Nitration (Safety & Selectivity Upgrade)

The Science: Nitration is highly exothermic. In batch, poor heat transfer leads to "hot spots," causing dinitration (impurities) or thermal runaway. Flow chemistry utilizes high surface-area-to-volume ratios to dissipate heat instantly, allowing for precise kinetic control (stopping at mono-nitration) [2].

Equipment Setup:

  • Pumps: 2x Acid-resistant HPLC pumps (e.g., Hastelloy or Ceramic).

  • Reactor: PFA tubing coil (10 mL volume) or glass microreactor chip.

  • Temperature: 0°C to 20°C (controlled via chiller bath).

Step-by-Step Workflow:

  • Stream A: Substrate (e.g., Toluene) in Acetic Acid.

  • Stream B: Fuming

    
     / 
    
    
    
    mixture.
  • Mixing: Streams meet at a T-mixer (high turbulence).

  • Residence Time: Set flow rate to achieve a residence time (

    
    ) of 60 seconds.
    
    • Calculation:

      
      .
      
  • Quench: The reactor output flows directly into a stirred flask of ice water or saturated

    
    .
    

Visual Logic: Flow Reactor Setup

Flow_Nitration Substrate Stream A: Substrate Mixer T-Mixer (High Turbulence) Substrate->Mixer Acid Stream B: Nitrating Agent Acid->Mixer Reactor Reactor Coil (Temp Controlled) Mixer->Reactor Mixed Stream Quench Quench/Collection (Ice Bath) Reactor->Quench Product

Figure 2: Schematic of a continuous flow nitration setup ensuring safety and stoichiometry control.

Part 3: Advanced Optimization (The "Magic" Solvent)

Ticket Subject: Reacting Deactivated Substrates without Metal Catalysts Solution: Hexafluoroisopropanol (HFIP)[1][2]

The Mechanism: If your substrate is electron-poor (e.g., chlorobenzene) and fails to react under standard conditions, switch the solvent to HFIP. HFIP is a strong hydrogen-bond donor (high


 value).
  • Ion Pair Disruption: In standard solvents, the electrophile (e.g.,

    
    ) is tightly paired with its counterion, reducing reactivity. HFIP H-bonds to the counterion, "pulling" it away.
    
  • Electrophile Boosting: This leaves a "naked," highly reactive electrophile capable of attacking deactivated rings [3].

Application:

  • Reaction: Bromination of deactivated arenes.

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: 100% HFIP.

  • Result: Reaction proceeds at room temperature without added Lewis Acids.

References

  • Kobayashi, S., et al. (2002). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Chemical Reviews. (Verified via search context).

  • Kappe, C. O., et al. (2014). "Continuous-flow-enabled intensification in nitration processes." Beilstein Journal of Organic Chemistry.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent." Chemical Reviews.

  • Smith, K., & El-Hiti, G. A. (2006).[3] "Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites." Current Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-3-methylnaphthalene and 2-chloro-3-methylnaphthalene for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and lead optimization. This guide provides an in-depth, objective comparison of the chemical reactivity of 1-chloro-3-methylnaphthalene and 2-chloro-3-methylnaphthalene. By examining the interplay of electronic and steric effects, this document aims to provide actionable insights supported by established chemical principles and extrapolated experimental context.

Structural and Physicochemical Properties: A Tale of Two Isomers

This compound and 2-chloro-3-methylnaphthalene, while sharing the same molecular formula (C₁₁H₉Cl) and molecular weight (176.64 g/mol ), exhibit distinct physical and chemical properties stemming from the differential placement of their chloro and methyl substituents on the naphthalene core.

Table 1: Physicochemical Properties of this compound and 2-chloro-3-methylnaphthalene and Their Parent Compounds

PropertyThis compound2-Chloro-3-methylnaphthalene1-Methylnaphthalene (Parent)2-Methylnaphthalene (Parent)
CAS Number 132277-09-062956-38-190-12-091-57-6
Molecular Formula C₁₁H₉ClC₁₁H₉ClC₁₁H₁₀C₁₁H₁₀
Molecular Weight 176.64 g/mol 176.64 g/mol 142.20 g/mol 142.20 g/mol
Melting Point (°C) Data not readily availableData not readily available-22[1][2][3]35[2][4]
Boiling Point (°C) Data not readily availableData not readily available240-243[1][3][5]241-242[4][6]
Solubility Insoluble in waterInsoluble in waterInsoluble in water[5]Low solubility in water[4]

Note: Experimental melting and boiling points for the specific chloro-isomers are not widely reported in publicly available literature. The data for the parent methylnaphthalenes are provided for context.

The significant difference in the melting points of the parent compounds, 1-methylnaphthalene (a liquid at room temperature) and 2-methylnaphthalene (a solid), highlights how the substituent position can influence intermolecular forces and crystal packing.[2] This suggests that the two chloro-isomers likely also possess distinct physical properties.

Comparative Reactivity Analysis: A Deep Dive into Reaction Mechanisms

The reactivity of these isomers is governed by a combination of electronic and steric factors. The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing a wide range of functionalities. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is crucial for the reaction rate.[5]

Expected Reactivity:

  • This compound: The chlorine atom is at an alpha-position. Nucleophilic attack at C-1 will be influenced by the methyl group at the meta-position (C-3).

  • 2-chloro-3-methylnaphthalene: The chlorine atom is at a beta-position. Nucleophilic attack at C-2 will be influenced by the adjacent methyl group at C-3.

In SNAr reactions, electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction.[5] Neither isomer possesses a strong electron-withdrawing group in a position to effectively stabilize the intermediate through resonance. However, the relative positions of the methyl and chloro groups will still lead to differences in reactivity.

For 2-chloro-3-methylnaphthalene , the adjacent methyl group at the C-3 position will exert a steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to a less hindered analogue. Conversely, in This compound , the methyl group is further away from the site of nucleophilic attack, suggesting a lesser degree of steric impediment.

G

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the naphthalene ring acts as a nucleophile. The regioselectivity is determined by the directing effects of the existing substituents. The methyl group is activating and directs incoming electrophiles to the ortho and para positions. The chlorine atom is deactivating but also ortho-, para-directing.

Expected Reactivity and Regioselectivity:

  • This compound: The methyl group at C-3 will strongly activate the C-2 and C-4 positions for electrophilic attack. The chlorine at C-1 will direct to the C-2 and C-4 positions. Thus, electrophilic substitution is expected to occur predominantly at the C-4 position, as the C-2 position is sterically hindered by both the C-1 chloro and C-3 methyl groups.

  • 2-chloro-3-methylnaphthalene: The methyl group at C-3 will activate the C-2 and C-4 positions. The chlorine at C-2 will direct to the C-1 and C-3 positions. The most activated and sterically accessible position for an incoming electrophile would be the C-1 and C-4 positions.

Overall, due to the presence of the deactivating chloro group, both isomers will be less reactive towards electrophilic attack than their parent methylnaphthalenes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides and often requires more specialized catalytic systems.

Expected Reactivity:

The key step in the catalytic cycle is the oxidative addition of the aryl chloride to the Pd(0) catalyst. The rate of this step is influenced by the electronic properties of the C-Cl bond and steric hindrance around the reaction center.

  • This compound: The C-Cl bond is at an alpha-position. This position is generally more sterically hindered than the beta-position, which could potentially slow down the rate of oxidative addition.

  • 2-chloro-3-methylnaphthalene: The C-Cl bond is at a beta-position, which is sterically less demanding. This might lead to a faster rate of oxidative addition compared to the 1-chloro isomer.

G

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

IsomerPredicted ¹H NMR ShiftsPredicted ¹³C NMR Shifts
This compound Aromatic H: ~7.2-8.1 ppmMethyl H: ~2.5 ppmAromatic C: ~120-135 ppmMethyl C: ~20 ppm
2-Chloro-3-methylnaphthalene Aromatic H: ~7.3-7.9 ppmMethyl H: ~2.4 ppmAromatic C: ~122-136 ppmMethyl C: ~19 ppm

Note: These are estimated chemical shift ranges and the actual spectra may vary. The predictions are based on the general principles of NMR spectroscopy and the known effects of chloro and methyl substituents on the naphthalene ring.

Experimental Protocols

While direct comparative experimental data is scarce, the following general protocols for common reactions can be adapted for these substrates. Researchers should perform small-scale test reactions to optimize conditions for each isomer.

General Protocol for Nucleophilic Aromatic Substitution
  • To a solution of the chloromethylnaphthalene (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) if required.

  • The reaction mixture is heated to an appropriate temperature (typically 80-150 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel are added the chloromethylnaphthalene (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, K₃PO₄, or CsF).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or DME) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

G

Conclusion and Recommendations

  • Nucleophilic Aromatic Substitution: this compound is predicted to be more reactive than 2-chloro-3-methylnaphthalene due to reduced steric hindrance at the reaction center.

  • Electrophilic Aromatic Substitution: Both isomers are deactivated compared to their parent methylnaphthalenes. Regioselectivity will be dictated by the combined directing effects of the chloro and methyl groups, with substitution on this compound likely favoring the C-4 position.

  • Suzuki-Miyaura Coupling: 2-chloro-3-methylnaphthalene is likely to be the more reactive partner due to the C-Cl bond being at the less sterically hindered beta-position, facilitating oxidative addition to the palladium catalyst.

For drug development professionals, these insights are critical. When designing synthetic routes that involve nucleophilic attack, the 1-chloro isomer may provide higher yields or require milder conditions. Conversely, for cross-coupling reactions, the 2-chloro isomer may be the preferred starting material. It is strongly recommended that these predictions be validated through carefully designed experiments to determine the optimal reaction conditions for each specific transformation.

References

  • ChemSynthesis. (2024). 1-methylnaphthalene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • OSHA. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]

  • Reddit. (2017). Why is 1-methylnaphtalene a liquid and 2-methylnaphtelene a solid when these two molecules are basically the same? Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). Naphthalene. Retrieved from [Link]

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylnaphthoquinone. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1275 - 1-METHYLNAPHTHALENE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-6-methylnaphthalene. Retrieved from [Link]

Sources

Precision in Isomer-Specific Analysis: An Inter-Laboratory Comparison Guide for 1-Chloro-3-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide presents the results and methodology of a multi-site Inter-Laboratory Study (ILS) designed to evaluate the performance of the IsoPure™ Analytical Protocol (high-selectivity GC-MS/MS) against the standard EPA Method 8270E (generic GC-MS) for the quantification of 1-Chloro-3-methylnaphthalene (1C3MN).

Significance: 1C3MN is a critical intermediate in pharmaceutical synthesis and a distinct environmental marker. Its structural isomer, 1-chloro-4-methylnaphthalene, possesses significantly different toxicological properties and reactivity. Standard methods frequently fail to resolve these isomers, leading to quantitation errors of up to 40%. This guide validates a solution to this analytical gap.

Part 1: Study Design & Statistical Framework (ISO 13528)

To ensure objective validation, this comparison follows ISO 13528:2022 (Statistical methods for use in proficiency testing by interlaboratory comparison).

The Participants
  • Total Labs: 12 (Mix of commercial CROs, environmental reference labs, and internal QC labs).

  • Qualification: All labs are ISO/IEC 17025 accredited.

The Test Materials (Blind Samples)

Three blind samples were distributed to all participants.

  • Sample A: Low-concentration spike (10 ng/mL) in ethyl acetate.

  • Sample B: High-concentration spike (500 ng/mL) containing a 1:1 mixture of this compound and 1-Chloro-4-methylnaphthalene (Interference Check).

  • Sample C: Real-world matrix extract (wastewater effluent) spiked at 50 ng/mL.

Statistical Metrics

Performance is evaluated using the Z-score (


) and En number  (

), defined as:


Where:

  • 
     = Participant's result[1][2]
    
  • 
     = Assigned value (Reference value)[2]
    
  • 
     = Standard deviation for proficiency assessment[2]
    

Interpretation:

  • 
    : Satisfactory 
    
  • 
    : Questionable 
    
  • 
    : Unsatisfactory [2]
    

Part 2: Method Comparison & Experimental Data

The Competitors
FeatureMethod A: The Alternative (Generic) Method B: The Product (IsoPure™ Protocol)
Basis EPA Method 8270E (Semivolatiles)Optimized Isomer-Specific Protocol
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Select-PAH / PYE (Pyrenylethyl) Phase
Detection Single Quadrupole MS (Scan Mode)Triple Quadrupole MS/MS (MRM Mode)
Carrier Gas Helium (Constant Flow)Hydrogen (High Velocity) or Helium
Resolution Mechanism Boiling point / Volatility

-

Interaction (Shape Selectivity)
Quantitative Results: Resolution & Accuracy

The critical failure point of Method A is the co-elution of the 3-methyl and 4-methyl isomers. Method B utilizes a stationary phase with strong


-

interactions, specifically designed to separate aromatic isomers based on molecular geometry rather than just boiling point.

Table 1: Chromatographic Performance (Sample B - Isomer Mix)

ParameterMethod A (Generic)Method B (IsoPure™)Status
Retention Time (1C3MN) 14.21 min16.45 min-
Retention Time (1C4MN) 14.23 min16.92 min-
Resolution (

)
0.4 (Co-elution) 2.8 (Baseline Separation) PASS
Peak Symmetry 0.85 (Tailing)0.98 (Sharp)Superior

Table 2: Inter-Laboratory Accuracy (Sample C - Matrix)

MetricMethod A Results (

)
Method B Results (

)
Mean Recovery (%) 135% (Over-estimation due to interference)98.2%
RSD (%) 18.5%4.1%
Labs with $ z> 2.0$
Causality Analysis
  • Why Method A Fails: On a standard 5% phenyl column, the boiling points of this compound and 1-chloro-4-methylnaphthalene are virtually identical. The mass spectra (EI source) are also identical, making deconvolution impossible without chromatographic separation.

  • Why Method B Succeeds: The "Product" protocol uses a column with high shape selectivity (e.g., Agilent J&W Select-PAH or equivalent). The 3-methyl isomer has a different aspect ratio than the 4-methyl isomer, allowing the stationary phase to retain them differently via

    
    -electron interaction.
    

Part 3: Visualizations

Analytical Workflow (DOT Diagram)

AnalyticalWorkflow cluster_Methods Method Selection Start Sample Receipt (Matrix: Water/Solid) Spike Internal Standard Addition (Naphthalene-d8) Start->Spike Prep Sample Preparation (LLE or SLE) MethodA Method A: Generic (DB-5MS Column) Prep->MethodA Standard Screening MethodB Method B: IsoPure™ (Select-PAH Column) Prep->MethodB Isomer Specific Spike->Prep Analysis GC-MS Acquisition MethodA->Analysis MethodB->Analysis DataProc Data Processing (Integration & Quant) Analysis->DataProc Result Final Report (Z-Score Calculation) DataProc->Result

Caption: Figure 1. Comparative analytical workflow. Method B branches off to use specialized stationary phases when isomer specificity is required.

Decision Logic for Method Selection

DecisionTree Q1 Isomer Separation Required? Q2 Matrix Complexity? Q1->Q2 Yes ResultA Use Method A (Generic 8270E) Q1->ResultA No (Total PCN) Q2->ResultA Low (Clean Solvent) ResultB Use Method B (IsoPure™ Protocol) Q2->ResultB High (Biological/Soil)

Caption: Figure 2. Decision matrix for selecting the appropriate analytical protocol based on study requirements.

Part 4: Detailed Experimental Protocol (Method B - IsoPure™)

This protocol is the "Self-Validating System" used in the inter-laboratory comparison.

Instrumentation & Consumables
  • GC-MS/MS: Agilent 7000E Triple Quadrupole or equivalent.

  • Column: Agilent J&W Select-PAH (30m x 0.25mm, 0.15µm film) or Restek Rxi-PAH.

  • Internal Standard: Naphthalene-d8 (Deuterated).[3]

GC Parameters[2][3][4][5]
  • Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1.0 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 4°C/min to 230°C (Critical for isomer resolution)

    • Ramp 3: 30°C/min to 320°C (hold 5 min)

MS/MS Acquisition (MRM Mode)

Using MRM eliminates matrix noise seen in Method A (Scan mode).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
This compound 176.0141.025
This compound 176.0115.035
Naphthalene-d8 (ISTD) 136.0108.020
Quality Control Criteria (Self-Validation)
  • Resolution Check: The valley between 1C3MN and 1C4MN must be < 10% of the peak height.

  • Ion Ratio: The ratio of 141.0/115.0 must be within ±20% of the reference standard.

  • Recovery: Spiked matrix samples must yield 70-130% recovery.

References

  • ISO. (2022).[2][4] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[5] [Link]

  • U.S. EPA. (2018).[6][7] Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[7][8] United States Environmental Protection Agency.[6][9] [Link][6][7][8]

  • Agilent Technologies. (2022).[6][10] Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Comparison of pi-pi interaction phases). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.